1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVOFVJYCXIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552783 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114527-54-7 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is limited. This guide provides available predicted data and contextualizes the compound's properties based on the known chemistry of the 1,2,3,4-tetrahydroquinoline scaffold.
Executive Summary
This compound is a heterocyclic organic compound featuring a quinoline core partially saturated in the pyridine ring and bearing a carboxylic acid group on the benzene ring. While specific experimental data for this particular isomer is scarce in scientific literature, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This document summarizes the predicted physicochemical properties of this compound, discusses the general chemical properties and reactivity of the THQ core, outlines common synthetic strategies, and touches upon the broad biological significance of this class of compounds.
Physicochemical Properties
Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties for this compound.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChemLite[3] |
| Molecular Weight | 177.19 g/mol | Calculated |
| Monoisotopic Mass | 177.07898 Da | PubChemLite[3] |
| XlogP (predicted) | 1.8 | PubChemLite[3] |
Predicted Collision Cross Section (CCS) Data [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.08626 | 136.4 |
| [M+Na]⁺ | 200.06820 | 142.8 |
| [M-H]⁻ | 176.07170 | 136.4 |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups: the secondary amine within the saturated heterocyclic ring, the aromatic benzene ring, and the carboxylic acid group.
-
Acidity and Basicity: The carboxylic acid group imparts acidic properties, while the secondary amine in the tetrahydroquinoline ring is basic, making the molecule amphoteric.
-
Reactivity of the Tetrahydroquinoline Core: The THQ scaffold is susceptible to oxidation. The nitrogen and the adjacent C4 position are common sites for reactions. The benzene ring can undergo electrophilic substitution, with the position of the carboxylic acid group and the activating effect of the fused amino-alkane ring influencing the regioselectivity.
-
N-Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to produce a variety of derivatives.
-
Carboxylic Acid Group Reactivity: The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
-
Hydrogenation of Quinolines: The most direct method involves the catalytic hydrogenation of the corresponding quinoline-5-carboxylic acid. Various catalysts, including heterogeneous catalysts like Palladium on carbon (Pd/C) and homogeneous catalysts, can be employed for this transformation.[2]
-
Domino Reactions: Multi-step, one-pot reactions, also known as domino or cascade reactions, provide an efficient means to construct the tetrahydroquinoline skeleton from simpler starting materials.[1][4] A common strategy involves the reaction of an aniline derivative with an aldehyde or ketone, followed by an intramolecular cyclization.[4]
-
Povarov Reaction: A three-component reaction between an aniline, an aldehyde, and an activated alkene can yield substituted tetrahydroquinolines.
Below is a generalized workflow for the synthesis of a tetrahydroquinoline derivative via the hydrogenation of a quinoline precursor.
Experimental Protocols: A General Approach
Synthesis of a 1,2,3,4-Tetrahydroquinoline Derivative via Catalytic Hydrogenation:
-
Reaction Setup: A solution of the corresponding quinoline derivative in a suitable solvent (e.g., ethanol or acetic acid) is placed in a high-pressure reaction vessel.
-
Catalyst Addition: A catalytic amount (typically 5-10 mol%) of a hydrogenation catalyst, such as 10% palladium on carbon, is added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred and may be heated to facilitate the reaction.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction vessel is cooled and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 1,2,3,4-tetrahydroquinoline derivative.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline and the isomeric 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are considered "privileged structures" in medicinal chemistry. They are key components of numerous natural products and synthetic molecules with a wide range of biological activities.[5][6]
-
Anticancer Activity: Many THQ and THIQ derivatives have been investigated for their potential as anticancer agents.[5][7] For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2/Mcl-1 proteins, which are involved in apoptosis.[8]
-
Antimicrobial and Antiviral Properties: The THQ core is found in compounds with antibacterial, antifungal, and antiviral activities.[1][9]
-
Central Nervous System (CNS) Activity: The rigid structure of the THQ and THIQ scaffolds makes them suitable for interacting with various receptors and enzymes in the CNS.[6]
The following diagram illustrates the relationship between the core scaffold and its applications in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid
CAS Number: 114527-54-7
This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data specifically for the 5-carboxylic acid isomer, this guide also incorporates broader information on the 1,2,3,4-tetrahydroquinoline scaffold to provide a relevant context for its synthesis, properties, and potential applications.
Compound Identification and Properties
This compound is a derivative of quinoline with a carboxylic acid group at the 5-position of the aromatic ring.
| Property | Value | Source |
| CAS Number | 114527-54-7 | ChemicalBook[1] |
| Molecular Formula | C10H11NO2 | ChemicalBook[2] |
| Molecular Weight | 177.20 g/mol | PubChem[3] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1CC2=C(NC1)C=CC=C2C(=O)O | |
| InChI Key | KEBVOFVJYCXIBZ-UHFFFAOYSA-N |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound are scarce in the public domain. However, general synthetic strategies for the tetrahydroquinoline core are well-established and can be adapted for this specific isomer.
General Synthetic Approaches
The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be broadly achieved through several methods:
-
Hydrogenation of Quinolines: The most direct method involves the reduction of the corresponding quinoline-5-carboxylic acid. This can be achieved through catalytic hydrogenation using catalysts such as platinum or palladium on carbon.[4][5]
-
Domino Reactions: Multi-component reactions, also known as domino or cascade reactions, offer an efficient way to construct the tetrahydroquinoline ring system from simpler starting materials.[5]
-
Imino Diels-Alder Reaction: This cycloaddition reaction can be employed to form the heterocyclic ring of tetrahydroquinoline derivatives.[6]
A potential synthetic workflow for this compound could start from a suitably substituted aniline derivative, followed by reactions to build the heterocyclic ring and subsequent functional group manipulations.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | C10H11NO2 | CID 34178060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of the privileged tetrahydroquinoline scaffold, this molecule is of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via the catalytic hydrogenation of quinoline-5-carboxylic acid, and predicted spectroscopic data. Due to the limited availability of direct experimental data, this document serves as a predictive and methodological resource to facilitate further research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a fused bicyclic system where a dihydropyridine ring is fused to a benzene ring, with a carboxylic acid group substituted at the 5-position of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.19 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 5368-17-2 | Vendor Information |
| Canonical SMILES | C1CC2=C(C=CC=C2NC1)C(=O)O | PubChem |
| InChI | InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | PubChem |
| InChIKey | KEBVOFVJYCXIBZ-UHFFFAOYSA-N | PubChem |
| Predicted XLogP3 | 1.8 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Experimental Protocol: Synthesis
A plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, quinoline-5-carboxylic acid. This reaction selectively reduces the pyridine ring of the quinoline nucleus while leaving the benzene ring and the carboxylic acid group intact.
Reaction Scheme
Materials and Methods
Materials:
-
Quinoline-5-carboxylic acid (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation: A high-pressure reactor is charged with quinoline-5-carboxylic acid (1.0 eq) and 10% Pd/C (5 mol%). The vessel is then sealed.
-
Inerting: The reactor is purged with nitrogen gas three times to remove any residual air.
-
Solvent Addition: Ethanol is added to the reactor to dissolve the starting material.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50 psi) and the reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is then filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the known spectra of 1,2,3,4-tetrahydroquinoline and the general characteristics of a carboxylic acid functional group attached to an aromatic ring.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | * Aromatic Protons: Signals in the range of 7.0-8.0 ppm. * N-H Proton: A broad singlet around 4.0-5.0 ppm. * Methylene Protons (C2, C3, C4): Multiplets in the range of 1.8-3.5 ppm. * Carboxylic Acid Proton: A broad singlet downfield, typically >10 ppm. |
| ¹³C NMR | * Carbonyl Carbon: A signal around 170-180 ppm. * Aromatic Carbons: Signals in the range of 110-150 ppm. * Methylene Carbons (C2, C3, C4): Signals in the aliphatic region, around 20-50 ppm. |
| FTIR (cm⁻¹) | * O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. * N-H Stretch: A moderate band around 3300-3400 cm⁻¹. * C-H Stretch (Aromatic & Aliphatic): Bands in the range of 2850-3100 cm⁻¹. * C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. * C=C Stretch (Aromatic): Bands in the range of 1450-1600 cm⁻¹. |
| Mass Spec. (EI) | * Molecular Ion (M⁺): A peak at m/z = 177. * Key Fragments: Loss of H₂O (m/z = 159), loss of COOH (m/z = 132), and other fragments characteristic of the tetrahydroquinoline ring system. |
Potential Biological Significance and Future Research
The 1,2,3,4-tetrahydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
The introduction of a carboxylic acid group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially enhancing binding to biological targets. It also increases the polarity of the molecule, which can affect its solubility and membrane permeability.
Potential areas for future research on this compound and its derivatives include:
-
Anticancer Activity: Evaluation against various cancer cell lines, as many quinoline and tetrahydroquinoline derivatives have shown promise in this area.
-
Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in cell signaling pathways implicated in disease.
-
Antimicrobial Activity: Testing against a range of bacterial and fungal strains.
-
Neurological Applications: Investigating its potential as a modulator of neurotransmitter receptors or enzymes involved in neurodegenerative diseases.
Conclusion
While direct experimental data for this compound is currently scarce in the public domain, this technical guide provides a solid foundation for researchers interested in its synthesis and evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data offers a reliable reference for the characterization of the synthesized compound. Given the rich pharmacology of the tetrahydroquinoline scaffold, this particular derivative represents a promising starting point for the discovery of new chemical entities with potential therapeutic applications. Further investigation into its biological activities is highly warranted.
The Multifaceted Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] This structural framework has garnered significant attention in medicinal chemistry, leading to the development of novel derivatives with potent therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and illustrations of key signaling pathways are presented to equip researchers and drug development professionals with a thorough understanding of this versatile class of compounds.
Anticancer Activity
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2][3]
Quantitative Data on Anticancer Activity
The anticancer efficacy of various tetrahydroquinoline derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected tetrahydroquinoline derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 50 | [4] |
| MDA-MB-231 (Breast) | 25 | [4] | |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [5] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent cytotoxicity | [3] |
| A549 (Lung) | Potent cytotoxicity | [3] | |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [6] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [6] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [6] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [6] |
| 4-trifluoromethyl substituted derivative (4ag) | SNB19 (Glioblastoma) | 38.3 | [7] |
| LN229 (Glioblastoma) | 40.6 | [7] | |
| DC-CPin711 | Leukemia cells | Micromolar level | [8] |
Signaling Pathway: PI3K/AKT/mTOR
A critical signaling pathway often dysregulated in cancer and targeted by tetrahydroquinoline derivatives is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[9][10] Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by disrupting this pathway.[5]
Anti-inflammatory Activity
Several tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory properties.[11][12] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of tetrahydroquinoline derivatives have been evaluated in vivo, with the inhibition of paw edema being a common measure.
| Compound/Derivative | Assay | Activity | Reference |
| WY-28342 | Rat Carrageenan Paw Edema | Optimal anti-inflammatory activity | [11] |
| SF13 | NO Scavenging Assay | Max 85% at 50 µM | [12] |
| SF1, SF2 | NO Scavenging Assay | Significant activity | [12] |
Antimicrobial Activity
The tetrahydroquinoline scaffold is present in compounds with a broad range of antimicrobial activities, including antibacterial and antifungal properties.[13][14]
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of tetrahydroquinoline derivatives is typically determined by their minimum inhibitory concentration (MIC).
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2 | Bacillus cereus | 50 - 3.12 | [14] |
| Staphylococcus aureus | 50 - 3.12 | [14] | |
| Pseudomonas aeruginosa | 50 - 3.12 | [14] | |
| Escherichia coli | 50 - 3.12 | [14] | |
| Compound 6 | Bacillus cereus | 50 - 3.12 (better activity) | [14] |
| Staphylococcus aureus | 50 - 3.12 (better activity) | [14] | |
| Pseudomonas aeruginosa | 50 - 3.12 (better activity) | [14] | |
| Escherichia coli | 50 - 3.12 (better activity) | [14] | |
| Fungal Strains | Potent activity | [14] | |
| HT61 | Staphylococcus aureus biofilms | Effective at reducing viability | [15] |
Neuroprotective Activity
Certain tetrahydroquinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.[9][10][16] Their mechanisms often involve antioxidant effects and modulation of cellular stress responses.[9][10]
Quantitative Data on Neuroprotective Activity
The neuroprotective effects have been demonstrated in various in vivo and in vitro models.
| Compound/Derivative | Model | Effect | Reference |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease in rats | Significant decrease in oxidative stress | [17] |
| Normalization of chaperone-like activity | [17] | ||
| Lowered apoptosis intensity | [17] | ||
| DHQ | Cerebral ischemia/reperfusion in rats | Neuroprotective effects | [16] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of tetrahydroquinoline derivatives are crucial for reproducible research.
Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction
The Povarov reaction is a versatile and widely used method for the synthesis of tetrahydroquinolines.[1][4][6] It is a formal [4+2] cycloaddition between an imine and an electron-rich alkene.
General Procedure for a Three-Component Povarov Reaction:
-
Imine Formation (in situ): To a solution of an aromatic amine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane), add a catalytic amount of a Lewis acid (e.g., InCl3, Sc(OTf)3, or BF3·OEt2) (10 mol%).
-
Add the aldehyde (1.0 mmol) to the mixture and stir at room temperature for 10-30 minutes to allow for the in situ formation of the imine.
-
Cycloaddition: Add the electron-rich alkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.
Biological Evaluation Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][18][19]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.[11][16][20][21]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the tetrahydroquinoline derivative orally.
-
Compound Administration: Administer the vehicle, standard drug, or test compound 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group at each time point.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the tetrahydroquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity: In Vitro Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[22][23]
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+) for another 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the tetrahydroquinoline derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Visualizing the Workflow and Biological Landscape
References
- 1. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. sci-rad.com [sci-rad.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. atcc.org [atcc.org]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse therapeutic applications, ranging from anticancer to neuroprotective activities. This technical guide focuses on the known derivatives of a specific analogue, 1,2,3,4-tetrahydroquinoline-5-carboxylic acid, providing an in-depth overview of their synthesis, biological activities, and potential mechanisms of action. While specific data on the 5-carboxylic acid derivatives are limited in publicly available literature, this guide extrapolates from closely related structures to provide a comprehensive framework for researchers in the field.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be achieved through various methods, with domino reactions being a particularly efficient strategy.[1] These reactions, also known as tandem or cascade reactions, allow for the construction of complex molecules from simple starting materials in a single operation, which is advantageous for atom economy and reducing waste.[1]
One common approach involves the reduction of the corresponding quinoline derivative. Various reducing agents and catalytic systems have been employed for this transformation. For instance, the reduction of quinolines can be achieved using hydrosilanes in the presence of a B(C6F5)3 catalyst, which proceeds via a 1,4-addition followed by a transfer hydrogenation. Another environmentally friendly method utilizes a ligand- and base-free silver-catalyzed reduction at room temperature, where the active reducing species is believed to be a silver hydride.
A generalized synthetic workflow for obtaining this compound derivatives, based on established methods for related structures, is proposed below.
Known Derivatives and Biological Activities
While a comprehensive library of this compound derivatives is not extensively documented, research on the broader class of tetrahydroquinolines provides valuable insights into their potential biological activities.
Anticancer Activity
Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been investigated for their potential as anticancer agents. For example, certain sulfonamide derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer.
Table 1: Representative 1,2,3,4-Tetrahydroquinoline Derivatives with Anticancer Potential
| Compound ID | Substitution Pattern | Target/Activity | Reference |
| 11a | N-((4-Fluorophenyl)sulfonyl)-7-benzenesulfonamido-1,2,3,4-tetrahydroquinoline | RORγ inverse agonist | [2] |
| 11c | N-((4-Fluorophenyl)sulfonyl)-7-(4-(trifluoromethyl)benzenesulfonamido)-1,2,3,4-tetrahydroquinoline | RORγ inverse agonist | [2] |
| 11j | N-((4-Fluorophenyl)sulfonyl)-7-((5-methylthiophen-2-yl)sulfonamido)-1,2,3,4-tetrahydroquinoline | RORγ inverse agonist | [2] |
Note: The above compounds are derivatives of 7-amino-1,2,3,4-tetrahydroquinoline and are presented as examples of the therapeutic potential of the core scaffold.
The mechanism of action for RORγ inverse agonists in prostate cancer involves the suppression of RORγ transcriptional activity. This can lead to the inhibition of androgen receptor (AR) expression and AR-regulated genes, ultimately suppressing tumor growth.
Experimental Protocols
General Procedure for the Synthesis of N-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl Sulfonamide Derivatives
To a solution of 7-amino-1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline in pyridine is added the desired sulfonyl chloride at 0 °C. The reaction mixture is stirred at room temperature for a specified time. After completion of the reaction, the mixture is poured into ice water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired sulfonamide derivative.
Characterization Data for a Representative Compound (11a):
-
Appearance: White solid
-
Yield: 63%
-
¹H NMR (400 MHz, CDCl₃) δ: 7.87 (d, J = 7.6 Hz, 2H), 7.58 – 7.44 (m, 6H), 7.04 (t, J = 8.5 Hz, 2H), 6.95 – 6.86 (m, 2H), 6.76 (s, 1H), 3.75 (t, J = 6.0 Hz, 2H), 2.40 (t, J = 6.6 Hz, 2H), 1.64 – 1.55 (m, 2H).
-
MS (ESI) m/z: [M − 1]⁻ found 444.9.[2]
Future Directions
The therapeutic potential of 1,2,3,4-tetrahydroquinoline derivatives is vast and warrants further exploration. The synthesis and biological evaluation of a focused library of this compound derivatives could lead to the discovery of novel drug candidates with improved potency and selectivity. Key areas for future research include:
-
Development of stereoselective synthetic routes: Many biologically active molecules are chiral, and the development of methods to synthesize enantiomerically pure this compound derivatives is crucial.
-
Exploration of diverse biological targets: While anticancer activity has been a focus, these derivatives should be screened against a wider range of biological targets to uncover new therapeutic applications.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action and identifying the direct binding partners of active compounds will be essential for their further development.
This guide provides a foundational understanding of the derivatives of this compound, based on the available scientific literature. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further investigation into this promising class of compounds.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physical, chemical, and biological information for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid (CAS Number: 114527-54-7). While this compound is of interest in medicinal chemistry, particularly as a scaffold in drug design, publicly available experimental data on its specific properties are limited. This document summarizes the existing data, discusses a probable synthetic route, and provides context for its application in research and development. Due to the scarcity of data for the title compound, comparative information for a structural isomer, 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid, is also presented to offer a broader perspective on this class of molecules.
Introduction
This compound is a heterocyclic compound featuring a tetrahydroquinoline core with a carboxylic acid substituent at the 5-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The addition of a carboxylic acid group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound has been identified as a building block in the synthesis of HIV protease inhibitors, highlighting its potential in the development of novel therapeutics.[1]
Physicochemical Properties
Detailed experimental data for the physical and chemical properties of this compound are not extensively reported in the scientific literature. The compound is commercially available, with suppliers indicating a purity of approximately 85% as determined by HPLC.[1][2]
Table 1: Identifier and Basic Properties of this compound
| Property | Value | Source |
| CAS Number | 114527-54-7 | [3],[4] |
| Molecular Formula | C₁₀H₁₁NO₂ | Angene Chemical |
| Molecular Weight | 177.19 g/mol | Angene Chemical |
| Purity | ~85% (HPLC) | [1][2] |
Note: The molecular weight is calculated from the molecular formula.
For comparative purposes, the computed properties of the structural isomer, 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid , are provided in the table below. It is critical to note that these values are for a different compound and should not be used as surrogates for this compound.
Table 2: Computed Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (Isomer for Comparison)
| Property | Value | Source |
| Molecular Weight | 177.20 g/mol | [5] |
| XLogP3 | -1.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 177.078978594 Da | [5] |
| Monoisotopic Mass | 177.078978594 Da | [5] |
| Topological Polar Surface Area | 49.3 Ų | [5] |
| Heavy Atom Count | 13 | [5] |
Synthesis
Proposed Experimental Protocol: Catalytic Hydrogenation of Quinoline-5-carboxylic acid
This protocol is a generalized procedure based on established methods for the hydrogenation of quinoline derivatives.
Reaction Scheme:
References
- 1. | Advent [adventchembio.com]
- 2. adventchembio.com [adventchembio.com]
- 3. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]
- 4. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]
- 5. 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | C10H11NO2 | CID 34178060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
literature review on the synthesis of tetrahydroquinolines
An In-depth Technical Guide to the Synthesis of Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif prevalent in a wide range of natural products and pharmacologically active compounds.[1][2] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antioxidant properties.[2][3] Consequently, the development of efficient and versatile synthetic methodologies for accessing this heterocyclic core remains a significant focus for researchers in organic synthesis and drug development.
This technical guide provides a comprehensive literature review of the core synthetic strategies for constructing tetrahydroquinolines, with a focus on key methodologies, experimental protocols, and comparative data.
The Povarov Reaction
The Povarov reaction is one of the most powerful and widely utilized methods for synthesizing substituted tetrahydroquinolines.[1][3] It is formally a [4+2] inverse-electron-demand aza-Diels-Alder reaction. In its most common modern form, it is a one-pot, three-component reaction (3-MCR) involving an aniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid.[3][4][5] The reaction proceeds through the in-situ formation of an aromatic imine from the aniline and aldehyde, which then acts as the azadiene in the cycloaddition with the alkene dienophile.[6]
Two primary mechanistic pathways are proposed: a concerted [4+2] cycloaddition or a stepwise, ionic mechanism involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type).[6]
Experimental Protocol: Mechanochemical Povarov Reaction[8]
This protocol describes a sequential three-component synthesis of a highly functionalized tetrahydroquinoline under mechanochemical (ball-milling) conditions.
-
Step 1 (Imine Formation): An aromatic amine (e.g., p-toluidine, 1.0 mmol) and an α-ketoaldehyde (e.g., phenylglyoxal monohydrate, 1.0 mmol) are placed in a 10 mL zirconium oxide milling jar with five ZrO₂ balls (5 mm diameter). The mixture is milled in a vibratory ball mill at a frequency of 20 Hz for 20 minutes.
-
Step 2 (Cycloaddition): The dienophile, an α,β-unsaturated dimethylhydrazone (1.0 mmol), is added to the milling jar.
-
Step 3 (Milling): The reaction mixture is milled at 20 Hz for 2-4 hours.
-
Step 4 (Workup): The reaction crude is extracted from the jar with ethyl acetate. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate mixtures) to afford the desired tetrahydroquinoline derivative.
Data Presentation: Povarov Reaction Examples
| Entry | Aniline | Aldehyde/Ketone | Dienophile | Catalyst | Conditions | Yield (%) | Ref |
| 1 | Aniline | Benzaldehyde | N-Vinylpyrrolidin-2-one | InCl₃ | CH₃CN, rt, 10h | 92 | [6] |
| 2 | p-Toluidine | Phenylglyoxal | Unsat. Hydrazone | None (Milling) | 20 Hz, 2-4h | 85 | [7] |
| 3 | 1H-Indazol-6-amine | Benzaldehyde | Indole | Amberlyst 15(H) | CH₃CN, reflux, 4h | 88 | [5] |
| 4 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | Yb(OTf)₃ | CH₂Cl₂, rt, 3h | 85 | [3] |
Catalytic Hydrogenation of Quinolines
The direct hydrogenation of the quinoline core is an atom-economical and widely used method for preparing THQs.[8] This transformation can be achieved using either heterogeneous or homogeneous catalysts, with significant recent progress in developing asymmetric variants to produce chiral THQs.
Homogeneous Catalysis: Soluble complexes of iridium, ruthenium, rhodium, and manganese are highly effective for quinoline reduction.[9][10][11] A key advantage of homogeneous systems is the ability to tune reactivity and selectivity by modifying the ligand sphere, which has been crucial for the development of asymmetric hydrogenation. For instance, Ir-catalyzed systems have been developed where simply changing the solvent can reverse the enantioselectivity, providing access to both enantiomers of a chiral THQ from the same catalyst.[10]
Heterogeneous Catalysis: Heterogeneous catalysts, such as palladium on carbon (Pd/C), are frequently used, especially in industrial settings.[12] Recently, more sustainable base-metal catalysts, like a granular cobalt-based catalyst prepared in-situ from Co(OAc)₂ and zinc powder, have been reported for the efficient pressure hydrogenation of quinolines.[8] Metal-free systems using B(C₆F₅)₃ with hydrosilanes as the hydrogen source also provide a mild alternative.[13][14]
Experimental Protocol: Asymmetric Hydrogenation of Quinolines[10]
This procedure describes the asymmetric hydrogenation of 2-propylquinoline to (-)-angustureine using a Ru(II) complex.
-
Catalyst Preparation: A solution of [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-Ts-DPEN (5.0 mg, 0.013 mmol) in isopropanol (2.0 mL) is stirred at 80 °C for 1 hour under an argon atmosphere.
-
Hydrogenation Reaction: 2-Propylquinoline (159.2 mg, 1.0 mmol) is added to the prepared catalyst solution. The autoclave is purged with hydrogen gas three times.
-
Reaction Conditions: The reaction is stirred under a hydrogen atmosphere (50 atm) at 40 °C for 12 hours.
-
Workup: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to yield the 1,2,3,4-tetrahydroquinoline product.
-
N-Methylation: The resulting secondary amine is then N-methylated in a subsequent step to afford the final natural product, (-)-angustureine.
Data Presentation: Catalytic Hydrogenation of Quinolines
| Entry | Substrate | Catalyst System | H₂ Source | Conditions | Yield (%) | ee (%) | Ref |
| 1 | 2-Propylquinoline | [RuCl₂(p-cymene)]₂ / (R,R)-Ts-DPEN | H₂ (50 atm) | i-PrOH, 40°C, 12h | 98 | >99 | [9] |
| 2 | 2-Methylquinoline | Ir-Complex / Chiral Ligand | H₂ (50 atm) | Toluene, 60°C, 12h | 99 | 98 (R) | [10] |
| 3 | 2-Methylquinoline | Ir-Complex / Chiral Ligand | H₂ (50 atm) | Dioxane, 60°C, 12h | 99 | 92 (S) | [10] |
| 4 | Quinolines | Co(OAc)₂ / Zn powder | H₂ (30 bar) | H₂O, 70-150°C | 71-98 | N/A | [8] |
| 5 | Quinolines | B(C₆F₅)₃ | Et₂SiH₂ | Toluene, 25°C, 12h | 84-95 | N/A | [13] |
| 6 | Quinolines | Mn-PN³ Pincer Complex | 1-Phenylethanol | 120°C | 60-91 | N/A | [11] |
Friedländer Annulation Followed by Reduction
The Friedländer synthesis is a classic and straightforward method for constructing the quinoline ring system, which can then be reduced to a tetrahydroquinoline in a subsequent step.[15][16] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), typically under acid or base catalysis.[17]
Two mechanisms are generally accepted: one begins with an aldol condensation followed by cyclization and dehydration (Path A), while the other starts with the formation of a Schiff base followed by an intramolecular aldol-type reaction (Path B).[15]
Experimental Protocol: Friedländer Annulation[19]
This protocol describes the synthesis of a quinoline derivative using a recyclable sulfonic acid ionic liquid catalyst.
-
Reaction Setup: A mixture of 2-aminoacetophenone (1 mmol), dimedone (1 mmol), and the ionic liquid 4-imidazole-1-yl-butane-1-sulfonic acid (ImBu-SO₃H, 1 mmol) is placed in a round-bottom flask.
-
Reaction Conditions: The mixture is stirred at 50 °C for 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, hot ethanol is added to the reaction mixture, and the catalyst is filtered off. The solvent is evaporated from the filtrate, and the crude product is recrystallized from ethanol to give the pure quinoline.
-
Subsequent Reduction: The resulting quinoline can be reduced to the corresponding tetrahydroquinoline using standard conditions, such as H₂ gas with a Pd/C catalyst or NaBH₄.
Domino and Cascade Reactions
Domino reactions, also known as tandem or cascade reactions, provide a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates.[12] These processes offer excellent atom economy and often align with the principles of green chemistry.[12]
A notable example is the tandem reduction-reductive amination strategy. This involves the catalytic reduction of a nitro group on an aromatic ring to an aniline, which then participates in an intramolecular reductive amination with a ketone or aldehyde moiety on a side chain to form the THQ ring system.[12]
Experimental Protocol: Domino Reductive Cyclization[13]
This protocol describes the synthesis of a tetrahydroquinoline from a 2-nitrochalcone via a reductive cyclization under catalytic hydrogenation conditions.
-
Reaction Setup: A solution of the 2-nitrochalcone (1.0 mmol) in dichloromethane (10 mL) is placed in a hydrogenation vessel. Palladium on activated carbon (10% Pd/C, 10 mol%) is added as the catalyst.
-
Reaction Conditions: The vessel is charged with hydrogen gas to a pressure of 40 psi. The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to afford the pure tetrahydroquinoline derivative. Yields typically range from 65-90%.[12]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 4. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 14. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Friedlaender Synthesis [organic-chemistry.org]
The Genesis and Evolution of Tetrahydroquinoline Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction
The tetrahydroquinoline and its isomeric tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a carboxylic acid moiety into these saturated heterocyclic systems imparts unique physicochemical properties, offering a handle for molecular interactions with biological targets and providing a gateway for further chemical modifications. This technical guide delves into the discovery and history of tetrahydroquinoline carboxylic acids and their isoquinoline counterparts, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological significance, and the experimental methodologies used in their evaluation.
Historical Perspective: Foundational Syntheses
The journey of tetrahydroquinoline carboxylic acids is intrinsically linked to the development of synthetic methodologies for the quinoline and isoquinoline ring systems in the late 19th and early 20th centuries.
The Doebner Reaction: A Gateway to Quinolines
The synthesis of quinoline-4-carboxylic acids was first reported by Oskar Doebner in 1887.[1][2][3] This reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, provides a direct route to this class of compounds. The subsequent reduction of the quinoline ring to its tetrahydro derivative was a logical progression, though the precise first synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid is not as clearly documented in a single seminal publication. However, the reduction of substituted quinoline-4-carboxylic acids to their corresponding tetrahydroquinoline derivatives has been a standard synthetic transformation for many years.[4]
The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines
In 1911, Amé Pictet and Theodor Spengler reported a landmark reaction that involved the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[5][6][7] This reaction proved to be particularly significant for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine. The use of phenylalanine or tryptophan as the β-arylethylamine component in the Pictet-Spengler reaction provides direct access to this important chiral building block for peptide and peptidomimetic drug design.[6]
Key Synthetic Methodologies: Experimental Protocols
The following sections provide detailed protocols for the seminal reactions used to synthesize the core scaffolds of tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids.
Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a representative example of the Doebner reaction for the synthesis of a substituted quinoline-4-carboxylic acid, which can be subsequently reduced to the tetrahydroquinoline derivative.
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (TFA) or Iron(III) trifluoromethanesulfonate
-
Ice water
-
Aqueous potassium carbonate (K₂CO₃) solution
Procedure:
-
In a round-bottom flask, combine equimolar amounts of aniline and benzaldehyde in ethanol.
-
Add a catalytic amount of trifluoroacetic acid.
-
Reflux the mixture for 1 hour.
-
Add 1.5 equivalents of pyruvic acid to the reaction mixture.
-
Continue to reflux for an additional 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the crude product.
-
Filter the solid and dissolve it in an aqueous K₂CO₃ solution to separate the acidic product from non-acidic impurities.
-
Filter the basic solution and then re-acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.
-
Collect the purified product by filtration, wash with water, and dry.
Protocol 2: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
This protocol describes the synthesis of the enantiomerically pure (S)-Tic from L-phenylalanine.
Materials:
-
L-Phenylalanine
-
Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)
-
Hydrobromic acid (HBr)
-
Base for neutralization (e.g., an appropriate amine or hydroxide solution)
Procedure:
-
Dissolve L-phenylalanine in aqueous hydrobromic acid.
-
Add formaldehyde to the solution.
-
Heat the reaction mixture at an elevated temperature, monitoring for the completion of the reaction.
-
Cool the reaction mixture to induce the precipitation of the hydrobromide salt of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Collect the precipitate by filtration and wash with a suitable solvent.
-
Neutralize the hydrobromide salt with a base to obtain the free amino acid, (S)-Tic.
-
The product can be further purified by recrystallization.
Biological Significance and Therapeutic Applications
Tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids have emerged as versatile scaffolds in drug discovery, exhibiting a wide range of biological activities.
-
ACE Inhibitors: The tetrahydroisoquinoline-3-carboxylic acid scaffold is a key component of several angiotensin-converting enzyme (ACE) inhibitors, such as Quinapril. These drugs are crucial in the management of hypertension and heart failure.[8]
-
Anticancer Agents: Derivatives of both tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids have shown potent anticancer activity. They can act through various mechanisms, including the inhibition of the Bcl-2 family of anti-apoptotic proteins and the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[9][10][11][12]
-
Other Therapeutic Areas: These scaffolds have also been explored for their potential as antibacterial, antioxidant, and neuroprotective agents.[9][13]
Quantitative Biological Data
The following tables summarize the in vitro activities of selected tetrahydroquinoline and tetrahydroisoquinoline carboxylic acid derivatives against various biological targets.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| DEC-1 | Anticancer | MTT | 3.38 | MCF-7 | [14] |
| Compound 7e | CDK2 | Enzyme Inhibition | 0.149 | - | [9] |
| Compound 8d | DHFR | Enzyme Inhibition | 0.199 | - | [9] |
| GM-3-18 | KRas | Enzyme Inhibition | 0.9 - 10.7 | Colon Cancer Cell Lines | [15] |
| GM-3-121 | Anti-angiogenesis | - | 1.72 | - | [15] |
Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives
| Compound | IC₅₀ (nM) | Reference |
| 41 | 9.71 ± 1.4 | [11] |
| 43 | 26.2 ± 1.8 | [11] |
| 46 (1,7-naphthyridine) | 28.3 ± 3.3 | [11] |
Table 3: Cytotoxic Activity of Quinoline-4-Carboxylic Acid-Chalcone Hybrids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4d | A375 | 5.0 | [10] |
| 4h | A375 | 6.8 | [10] |
Signaling Pathways and Experimental Workflows
The biological effects of tetrahydroquinoline carboxylic acids are often mediated through their interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and a general workflow for the discovery of enzyme inhibitors based on these scaffolds.
Signaling Pathways
Caption: Bcl-2 signaling pathway and the inhibitory action of tetrahydroisoquinoline carboxylic acid derivatives.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.
Experimental and Drug Discovery Workflow
Caption: A generalized workflow for the discovery of enzyme inhibitors based on tetrahydroquinoline carboxylic acids.
Key Biological Assay Protocols
The evaluation of the biological activity of tetrahydroquinoline carboxylic acids relies on a variety of in vitro assays. The following sections provide detailed protocols for some of the most common methods.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 4: In Vitro ACE Inhibition Assay
This spectrophotometric assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Test compounds (inhibitors)
-
Captopril (positive control)
-
Reagents for colorimetric detection of hippuric acid (e.g., involving p-dimethylaminobenzaldehyde)
Procedure:
-
Pre-incubate a solution of ACE with the test compound (or buffer for control) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., by deactivating the enzyme at high temperature).
-
Develop a colorimetric signal by reacting the produced hippuric acid with a chromogenic reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 478 nm).
-
Calculate the percentage of ACE inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 5: Fluorescence Polarization Assay for Bcl-2 Binding
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the binding pocket of a Bcl-2 family protein.
Materials:
-
Recombinant Bcl-2 protein
-
Fluorescently labeled peptide tracer (e.g., FITC-labeled Bak BH3 peptide)
-
Test compounds (inhibitors)
-
Assay buffer (e.g., Tris-buffered saline with a non-ionic detergent)
-
Black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Add serially diluted test compounds to the wells of a microplate.
-
Add a fixed concentration of the Bcl-2 protein to each well (except for control wells).
-
Incubate the plate to allow for the binding of the test compound to the protein.
-
Add a fixed concentration of the fluorescently labeled peptide tracer to all wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization, from which the binding affinity (e.g., Ki or IC₅₀) can be determined.
Conclusion
The discovery of tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids has been driven by the ingenuity of synthetic organic chemists and the continuous need for novel therapeutic agents. From the foundational Doebner and Pictet-Spengler reactions to modern drug discovery platforms, these scaffolds have proven to be remarkably versatile. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this promising class of compounds. The continued exploration of their synthesis and biological activities will undoubtedly lead to the development of new and improved medicines for a wide range of diseases.
References
- 1. iipseries.org [iipseries.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Safety and Handling of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
This technical guide provides a comprehensive overview of the known safety and handling procedures for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide synthesizes information from analogous compounds to provide a robust framework for safe laboratory practices.
Chemical and Physical Properties
While specific experimental data for this compound is limited, some basic properties can be identified.
| Property | Value | Source |
| CAS Number | 114527-54-7 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol |
Hazard Identification and Safety Data
No specific Safety Data Sheet (SDS) for this compound is currently available. The following hazard summary is based on the parent compound, 1,2,3,4-tetrahydroquinoline, and related substituted tetrahydroisoquinoline-carboxylic acids.
Potential Hazards:
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
-
Acute Oral Toxicity: May be harmful if swallowed.
Precautionary Statements:
A comprehensive list of precautionary statements derived from analogous compounds is presented in the table below.
| Category | Precautionary Statement |
| Prevention | Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] Do not eat, drink, or smoke when using this product.[3] |
| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1][2][3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols: Safe Handling in a Laboratory Setting
The following is a generalized protocol for the safe handling of a powdered chemical like this compound in a research environment.
Objective: To safely weigh and prepare a solution of this compound for experimental use.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer or sonicator
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves
Procedure:
-
Preparation:
-
Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.
-
Confirm that the safety shower and eyewash station are accessible and operational.
-
Don all required PPE.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat.
-
Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully transfer the weighed compound into a suitable volumetric flask.
-
Add a portion of the chosen solvent to the flask.
-
Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Use in Experiments:
-
Use appropriate pipettes to transfer the solution as required by the experimental protocol.
-
Keep the stock solution container closed when not in use.
-
-
Cleanup and Waste Disposal:
-
Clean all glassware and equipment thoroughly after use.
-
Dispose of all waste, including contaminated weighing paper, gloves, and unused solution, in accordance with institutional and local regulations for chemical waste.
-
Visualizations
General Safe Handling Workflow
The following diagram illustrates a standard workflow for safely handling a chemical powder in a laboratory setting.
Known Biological Activities of the Tetrahydroquinoline Scaffold
While the specific biological activity of this compound is not documented, the broader class of tetrahydroquinolines is known to exhibit a range of biological effects. This diagram provides a high-level overview of these activities.
This guide is intended to promote a culture of safety in the laboratory. Researchers are strongly encouraged to seek out more specific data as it becomes available and to always perform a risk assessment before beginning any new experimental work.
References
Methodological & Application
Synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the selective catalytic hydrogenation of quinoline-5-carboxylic acid, a route that preserves the crucial carboxylic acid functionality.
Introduction
1,2,3,4-Tetrahydroquinoline scaffolds are prevalent in a wide array of biologically active compounds and natural products. The addition of a carboxylic acid group at the 5-position offers a key handle for further synthetic modifications, making this compound a versatile intermediate for the development of novel therapeutics. The synthesis of this compound, however, requires careful control of reaction conditions to achieve selective reduction of the pyridine ring without affecting the carbocyclic ring or the carboxylic acid moiety.
Synthesis Pathway Overview
The most common and effective method for the synthesis of this compound is the catalytic hydrogenation of commercially available quinoline-5-carboxylic acid. This method involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of solvent and reaction conditions is critical to ensure high yield and selectivity.
Figure 1: General synthesis pathway for this compound.
Data Presentation
The following table summarizes the quantitative data for the recommended synthesis protocol.
| Parameter | Value |
| Starting Material | Quinoline-5-carboxylic acid |
| Product | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) |
| Pressure | 50 psi |
| Solvent | Acetic Acid (AcOH) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >95% |
| Purity (post-workup) | High |
Experimental Protocol
This protocol details the catalytic hydrogenation of quinoline-5-carboxylic acid to produce this compound.
Materials:
-
Quinoline-5-carboxylic acid
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Glacial Acetic Acid (AcOH)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Parr hydrogenation apparatus or similar pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup:
-
To a clean and dry Parr hydrogenation vessel, add quinoline-5-carboxylic acid.
-
Carefully add 10% Pd/C catalyst. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Add glacial acetic acid as the solvent. The volume should be sufficient to create a stirrable slurry.
-
-
Hydrogenation:
-
Seal the Parr apparatus securely.
-
Purge the vessel with nitrogen gas three times to remove any air.
-
Evacuate the vessel and then introduce hydrogen gas to a pressure of 50 psi.
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (i.e., no further hydrogen uptake), carefully vent the excess hydrogen gas from the reactor.
-
Purge the vessel with nitrogen gas.
-
Open the reactor and dilute the reaction mixture with methanol to reduce the viscosity.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvents.
-
The resulting solid is the crude this compound.
-
-
Purification (if necessary):
-
The crude product is often of high purity.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
-
Dry the purified product under vacuum to obtain a stable, solid material.
-
Experimental Workflow:
Figure 2: Detailed experimental workflow for the synthesis.
Safety Precautions
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a designated area.
-
Acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The workup procedure should be performed in a fume hood to avoid inhalation of solvent vapors.
These detailed notes and protocols provide a robust starting point for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and scale.
HPLC analysis protocol for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is presented to support researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantification and purity assessment of this compound.
Application Note
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to various biologically active molecules. Accurate and robust analytical methods are essential for its characterization, quantification in various matrices, and for quality control purposes. This application note describes a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method utilizes a C18 stationary phase with UV detection, which is a common and accessible setup in most analytical laboratories.
Chromatographic Conditions
The separation is based on the principles of reversed-phase chromatography, where the nonpolar stationary phase interacts with the analyte, and a polar mobile phase is used for elution. The retention and separation are manipulated by varying the organic modifier concentration in the mobile phase. An acidic modifier is incorporated into the mobile phase to ensure the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.
Method Validation Considerations
For routine analysis and quality control, it is recommended to validate the HPLC method for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Quantitative Data Summary
The following table summarizes the typical chromatographic parameters and expected performance for the HPLC analysis of this compound.
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-18 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 254 nm |
| Expected Retention Time | Approximately 6-8 minutes |
| Run Time | 18 minutes |
Experimental Protocol
This section provides a detailed step-by-step procedure for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
3. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (85% A, 15% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions
-
Accurately weigh a sufficient amount of the sample to achieve a theoretical concentration of 1 mg/mL of this compound.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with methanol and mix well.
-
Dilute the sample solution with the initial mobile phase composition to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
6. HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters outlined in the Quantitative Data Summary table.
-
Equilibrate the column with the initial mobile phase composition (85% A, 15% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., 50:50 acetonitrile:water).
7. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline and its derivatives are significant scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a derivative of interest, and its structural elucidation is paramount for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution. These application notes provide a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound and an analysis of its expected spectral data based on the parent molecule, 1,2,3,4-Tetrahydroquinoline.
Data Presentation
The analysis of the NMR spectra of this compound can be approached by first considering the spectra of the unsubstituted 1,2,3,4-Tetrahydroquinoline. The introduction of a carboxylic acid group at the C-5 position is expected to primarily influence the chemical shifts of the aromatic protons and carbons due to its electron-withdrawing nature.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of 1,2,3,4-Tetrahydroquinoline
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Position | δ (ppm) | Position | δ (ppm) |
| H-2 | ~3.31 (t) | C-2 | ~42.0 |
| H-3 | ~1.95 (m) | C-3 | ~27.1 |
| H-4 | ~2.78 (t) | C-4 | ~22.5 |
| H-5 | ~6.95 (d) | C-4a | ~121.5 |
| H-6 | ~6.62 (t) | C-5 | ~129.2 |
| H-7 | ~6.90 (t) | C-6 | ~117.0 |
| H-8 | ~6.45 (d) | C-7 | ~126.8 |
| NH | ~3.7 (br s) | C-8 | ~114.1 |
| C-8a | ~144.7 |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||
| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |
| H-2 | ~3.3 | C-2 | ~42 |
| H-3 | ~1.9 | C-3 | ~27 |
| H-4 | ~2.8 | C-4 | ~22 |
| H-6 | ~7.2 | C-4a | ~123 |
| H-7 | ~7.1 | C-5 | ~130 |
| H-8 | ~6.6 | C-6 | ~120 |
| NH | ~4.0 | C-7 | ~128 |
| COOH | ~12-13 | C-8 | ~115 |
| C-8a | ~146 | ||
| C=O | ~168 |
Rationale for Predictions: The carboxylic acid group at C-5 is expected to deshield the adjacent aromatic protons (H-6) and the carbon to which it is attached (C-5). The signals for the aliphatic protons (H-2, H-3, H-4) are predicted to be less affected. The use of DMSO-d₆ as a solvent is anticipated for carboxylic acids, which would also allow for the observation of the acidic COOH proton and the NH proton.
Experimental Protocols
A general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is provided below.
1. Sample Preparation
-
For ¹H NMR: Accurately weigh 5-10 mg of this compound.
-
For ¹³C NMR: Accurately weigh 20-50 mg of the sample for a stronger signal and reduced acquisition time.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For carboxylic acids, DMSO-d₆ is often a good choice as it can dissolve polar compounds and allows for the observation of exchangeable protons (COOH and NH). Other potential solvents include methanol-d₄ or CDCl₃ if solubility permits.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To obtain high-resolution spectra, the sample should be free of any suspended particles. Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used for referencing.
2. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent signal.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Influence of C-5 carboxylic acid on NMR spectrum.
Application Note: Mass Spectrometry Analysis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note presents a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in biological matrices. The described protocol provides a starting point for method development and validation.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for biological matrices (e.g., plasma, urine) is outlined below. This should be optimized based on the specific matrix and desired sensitivity.
-
Protein Precipitation:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetononitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
Data Presentation
The following table summarizes the proposed quantitative data for the mass spectrometry analysis of this compound. The molecular formula of the analyte is C₁₀H₁₁NO₂ with a monoisotopic mass of 177.0790 Da.[1]
| Analyte | Parent Ion (m/z) [M+H]⁺ | Predicted Fragment Ions (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 178.0863 | 160.0757 (Loss of H₂O) | 20 |
| 132.0813 (Loss of HCOOH) | 25 | ||
| 130.0656 (Loss of H₂O and CO) | 30 |
Collision energies should be optimized for the specific instrument being used.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and medicinally important compounds. Its rigid, bicyclic structure serves as a valuable framework for the development of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders. The incorporation of a carboxylic acid group at the 5-position of the tetrahydroquinoline ring system offers a versatile handle for synthetic modification, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides an overview of the potential applications of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid as a synthetic building block and outlines general experimental approaches for its utilization.
Disclaimer: Published literature specifically detailing the synthesis and application of this compound is limited. The protocols and applications described herein are based on general synthetic methodologies for related tetrahydroquinoline and quinoline derivatives and are intended to serve as a guide for researchers.
Synthetic Accessibility
A plausible synthetic route to this compound could involve a two-step process starting from the commercially available quinoline-5-carboxylic acid. The first step would be the reduction of the quinoline ring system, followed by N-protection if necessary for subsequent transformations.
Hypothetical Synthetic Workflow
Caption: Proposed synthetic pathway to this compound and its derivatives.
Potential Applications as a Synthetic Building Block
The carboxylic acid functionality of this compound is a key feature that enables its use as a versatile building block in organic synthesis and drug discovery. The following sections outline potential applications.
Synthesis of Bioactive Amides
The carboxylic acid can be readily converted to a wide range of amides through coupling with various amines. This allows for the introduction of diverse substituents, which can be tailored to interact with specific biological targets.
General Experimental Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of N-protected this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine; 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Deprotection (if necessary): Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection, catalytic hydrogenation for Cbz deprotection).
Synthesis of Ester Derivatives
Esterification of the carboxylic acid provides another avenue for creating derivatives with modified physicochemical properties, such as improved cell permeability or metabolic stability.
General Experimental Protocol for Esterification (Fisher Esterification):
-
Reaction Setup: Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the ester by flash column chromatography.
Potential in Drug Discovery
While specific examples are not prevalent in the literature, the this compound scaffold holds potential for the development of novel therapeutics. The ability to functionalize both the nitrogen atom and the carboxylic acid group allows for the creation of diverse chemical libraries for screening against various biological targets.
Logical Relationship for Drug Discovery Workflow
Caption: A generalized workflow for utilizing the scaffold in drug discovery.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to generate and report such data to enrich the collective understanding of this promising building block.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its structural features offer significant opportunities for the creation of novel and diverse molecular entities. The general protocols and synthetic strategies outlined in these application notes provide a foundation for researchers to begin exploring the chemistry and biological potential of this intriguing scaffold. Further investigation into the synthesis and application of this compound is warranted to unlock its full potential in drug discovery and materials science.
Application Notes and Protocols for the Purification of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. The purity of this compound is critical for its use in subsequent synthetic steps and for accurate biological evaluation. These application notes provide detailed protocols for the purification of this compound from a crude reaction mixture, focusing on recrystallization, acid-base extraction, and column chromatography techniques.
Purification Strategy Overview
The purification of this compound, an amphoteric molecule with both a basic secondary amine and an acidic carboxylic acid group, can be approached using several standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities present in the crude product. A general workflow for purification is outlined below.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaHCO₃ solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
-
Collection: Drain the aqueous layer into a clean flask. The organic layer can be discarded or processed further to recover other components.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl with stirring until the pH is approximately 2-3. The protonated carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for separating the target compound from impurities with similar solubility properties.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, often with a small amount of acetic or formic acid to improve peak shape)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
The following table summarizes expected outcomes for the purification of quinoline carboxylic acid derivatives based on literature data for analogous compounds. These values can serve as a benchmark for the purification of this compound.
| Purification Method | Compound | Initial Purity | Final Purity | Yield | Reference |
| Precipitation/Filtration | 2-Toluquinoline-4-carboxylic acid | Crude | Not Reported | 99% | [1] |
| Recrystallization | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | Crude | >98% (by NMR) | 68% | |
| Slurrying/Filtration | A fluoro-substituted quinoline carboxylic acid derivative | Not Reported | 96% (by HPLC) | 97% | |
| Recrystallization | 2-Hydroxyquinoline-4-carboxylic acid | Crude | 99.9% | ~80% |
Troubleshooting
-
Low Recovery in Recrystallization: Too much solvent may have been used, or the cooling process was too rapid. Ensure the minimum amount of hot solvent is used and allow for slow cooling.
-
Oiling Out During Recrystallization: The compound's melting point may be lower than the boiling point of the solvent. Try a lower-boiling solvent or a different solvent system.
-
Poor Separation in Column Chromatography: The eluent system may not be optimal. Adjust the polarity of the eluent. Adding a small amount of acid (e.g., 0.1-1% acetic acid) can often improve the resolution of acidic compounds.
-
Product Lost During Acid-Base Extraction: Ensure complete precipitation by adjusting the pH carefully and allowing sufficient time for the solid to form in the cold. Back-extraction of the aqueous layer with an organic solvent after acidification can recover any dissolved product.
References
Application Notes and Protocols for the Derivatization of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical derivatization of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid. This versatile scaffold is a valuable starting material in medicinal chemistry and drug discovery, offering multiple points for chemical modification to explore structure-activity relationships (SAR). The protocols outlined below describe common derivatization strategies at the secondary amine and the carboxylic acid functionalities.
Derivatization of the Secondary Amine
The secondary amine in the 1,2,3,4-tetrahydroquinoline ring is a key site for modification, allowing for the introduction of a wide variety of substituents through acylation and sulfonylation reactions.
N-Acylation
N-acylation introduces an acyl group to the secondary amine, forming an amide. This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Experimental Protocol: N-Acylation with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
N-Sulfonylation
N-sulfonylation introduces a sulfonyl group to the secondary amine, forming a sulfonamide. Sulfonamides are important pharmacophores found in numerous approved drugs.
Experimental Protocol: N-Sulfonylation with Phenylmethanesulfonyl Chloride
-
Reaction Setup: To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 ml dry methylene dichloride, triethylamine (15 mmol) was added at 0–5°C.[1]
-
Addition of Sulfonylating Agent: To this reaction mixture phenylmethanesulfonyl chloride (12 mmol) in 10 ml dry dichloromethane was added drop wise.[1]
-
Reaction Progression: After 2h of stirring at 15–20°C, the reaction mixture was washed with 5% Na2CO3 and brine.[1]
-
Purification: The organic phase was dried over Na2SO4 and then it was concentrated on vacuum to yield titled compound as colourless solid.[1] The crude product was recrystallized from a solvent mixture of ethyl acetate and hexane (1:2) to yield colourless prisms.[1]
Derivatization of the Carboxylic Acid
The carboxylic acid group at the 5-position of the tetrahydroquinoline ring can be readily converted into esters, amides, and other functional groups. Esterification is a common first step in modifying this position.
Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] This method is effective for converting this compound into its corresponding esters.
Experimental Protocol: Fischer Esterification with Methanol
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.
-
Addition of Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH), to the suspension.
-
Heating: Heat the reaction mixture to reflux and stir for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
| Derivatization Reaction | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| N-Acylation | Acetic Anhydride, TEA | DCM | Room Temp. | 2 - 4 | 85 - 95 |
| N-Sulfonylation | Phenylmethanesulfonyl Chloride, TEA | DCM | 0 °C to Room Temp. | 2 - 6 | 80 - 90 |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4 - 8 | 70 - 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization, purification, and analysis of this compound.
References
The Pivotal Role of Tetrahydroisoquinoline Derivatives in Modern Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of biological activities.[1][2] This structural motif has proven to be a versatile template for the design of novel therapeutic agents across various disease areas, including oncology, virology, neurodegenerative disorders, and cardiovascular diseases.[3][4] This document provides detailed application notes on the diverse roles of THIQ derivatives in drug development, complete with experimental protocols and quantitative data to guide researchers in this dynamic field.
Application Notes
Anticancer Activity
THIQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6]
-
Mechanism of Action: A primary mode of action for many anticancer THIQ derivatives is the inhibition of tubulin polymerization.[6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Another important target is the KRas signaling pathway, a frequently mutated oncogene in various cancers.[9][10] Certain THIQ derivatives have been shown to be potent inhibitors of KRas.[9][10] Furthermore, some derivatives exhibit anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator in the formation of new blood vessels that supply tumors.[9] The induction of apoptosis is a common downstream effect, often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[8] THIQ-based compounds can modulate various signaling pathways implicated in cancer, such as Wnt, Bcl-2, and caspases.[3]
-
Therapeutic Applications: The broad-spectrum anticancer activity of THIQ derivatives has been observed against various cancer cell lines, including colon, breast, lung, and liver cancers.[9][11] The natural product Trabectedin (Yondelis), a complex THIQ alkaloid, is an approved drug for the treatment of soft tissue sarcoma and ovarian cancer, highlighting the clinical relevance of this scaffold.[4][9]
Antiviral Activity
The THIQ scaffold has also been explored for the development of antiviral agents, with activity reported against a range of viruses.
-
Mechanism of Action: The precise antiviral mechanisms can vary. For instance, in the context of SARS-CoV-2, novel THIQ-based heterocyclic compounds have been shown to potently inhibit viral replication in vitro.[12] Time-of-addition assays suggest that some of these compounds act at the post-entry stage of the viral life cycle.[12] Other THIQ derivatives have been investigated as inhibitors of HIV reverse transcriptase.[13]
-
Therapeutic Applications: Research has demonstrated the in vitro efficacy of THIQ derivatives against SARS-CoV-2.[12][14] The well-known antimalarial drugs chloroquine and hydroxychloroquine, which contain a related quinoline core, have spurred interest in THIQ derivatives as potential broad-spectrum antiviral agents.[15][16]
Neuroprotective and CNS Effects
THIQ derivatives have a complex relationship with the central nervous system (CNS), with some exhibiting neurotoxic properties while others show promise as neuroprotective agents.[17][18]
-
Mechanism of Action: The neuroprotective effects of certain THIQ derivatives are attributed to their ability to reduce oxidative stress and inhibit inflammatory responses in microglial cells.[13] Some derivatives have shown potential in models of Parkinson's disease by protecting dopaminergic neurons from toxins like MPTP.[17] Conversely, some endogenous THIQs have been implicated in the pathology of Parkinson's disease.[19] Additionally, THIQ derivatives have been developed as antagonists for dopamine D2 and D3 receptors and inhibitors of phosphodiesterase 4 (PDE4), both of which are important targets for CNS disorders.[20][21]
-
Therapeutic Applications: The potential applications of THIQ derivatives in the CNS field are diverse, ranging from treatments for neurodegenerative diseases like Parkinson's to therapies for psychiatric and inflammatory conditions.[4][18]
Cardiovascular Effects
Several THIQ derivatives have been investigated for their effects on the cardiovascular system.
-
Mechanism of Action: Some substituted THIQs act as calcium channel blockers, interacting with the dihydropyridine binding site on L-type calcium channels to induce vasodilation and hypotension.[3][22] Bisbenzylisoquinoline alkaloids, a class of natural products containing the THIQ moiety, have been shown to possess antiarrhythmic and antihypertensive effects, mediated through the blockade of cardiac sodium, potassium, and calcium ion channels.[23]
-
Therapeutic Applications: The antihypertensive and antiarrhythmic properties of THIQ derivatives make them attractive candidates for the development of new cardiovascular drugs.[23] For example, the approved antihypertensive drug Quinapril incorporates a THIQ scaffold.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity of selected tetrahydroisoquinoline derivatives.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| GM-3-18 | Colo320 | KRas Inhibition | 0.9 | [10] |
| DLD-1 | KRas Inhibition | 10.7 | [10] | |
| HCT116 | KRas Inhibition | 2.5 | [10] | |
| SNU-C1 | KRas Inhibition | 1.8 | [10] | |
| SW480 | KRas Inhibition | 3.2 | [10] | |
| GM-3-121 | - | Anti-angiogenesis | 1.72 | [10] |
| 16e | A549 (Lung) | Cytotoxicity | Not specified, but noted as "outstanding" | [8] |
| 15c | MDA-MB-231 (Breast) | Cytotoxicity | 21 | [24] |
| MCF-7 (Breast) | Cytotoxicity | Not specified, but noted as active | [24] |
Table 2: Antiviral Activity of Tetrahydroisoquinoline Derivatives
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| trans-1 | SARS-CoV-2 | Vero E6 | Viral Replication | 3.15 | >200 | >63.49 | [12][14] |
| SARS-CoV-2 Delta | Calu-3 | Viral Replication | 2.78 | >200 | >71.94 | [12] | |
| trans-2 | SARS-CoV-2 | Vero E6 | Viral Replication | 12.02 | 67.78 | 5.64 | [12][14] |
| Chloroquine | SARS-CoV-2 Delta | Calu-3 | Viral Replication | 44.90 | 132.0 | 2.94 | [12] |
Experimental Protocols
Synthesis of Tetrahydroisoquinoline Derivatives via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of the THIQ core.[25][26]
Principle: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring.[26]
General Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, methanol, or water).[27]
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or a phosphate buffer).[25][27] The choice of acid and solvent can influence the reaction rate and yield.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., 70°C) for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[27] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired THIQ derivative.
Caption: Pictet-Spengler reaction workflow for THIQ synthesis.
In Vitro Anticancer Activity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[28]
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[29]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[22][28]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[28] The reference wavelength should be greater than 650 nm.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro.[1] The polymerization process is tracked by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[1][17]
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer, GTP, glycerol, and a fluorescent reporter.[1] Keep the mix on ice.
-
Compound Preparation: Prepare serial dilutions of the THIQ derivatives and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in the assay buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle.
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).[18]
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the in vitro tubulin polymerization assay.
Principle: Western blotting is used to detect and quantify specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[6][9]
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the THIQ derivative for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[6]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6]
-
Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin or GAPDH.
Caption: Western blot workflow for apoptosis marker detection.
Signaling Pathway Diagrams
Caption: Key anticancer signaling pathways targeted by THIQ derivatives.
Conclusion
Tetrahydroisoquinoline derivatives represent a highly valuable and versatile scaffold in the ongoing quest for novel and effective therapeutic agents. Their diverse pharmacological activities, coupled with their synthetic tractability, ensure their continued prominence in drug discovery and development. The application notes and protocols provided herein offer a foundational resource for researchers aiming to explore the full potential of this remarkable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro tubulin polymerization assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. HTScan® VEGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. (PDF) Cardiovascular Effects of Substituted [research.amanote.com]
- 25. Chemicals [chemicals.thermofisher.cn]
- 26. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. atcc.org [atcc.org]
- 29. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of quinoline-5-carboxylic acid. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.
Q2: What are the primary challenges in this synthesis?
A2: A significant challenge is minimizing the formation of the decarboxylated byproduct, 1,2,3,4-tetrahydroquinoline. This side reaction can be influenced by reaction conditions such as temperature and catalyst selection. Other challenges include achieving complete conversion of the starting material and purification of the final product.
Q3: How can the progress of the reaction be monitored?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of the product.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly depending on the reaction conditions and the extent of side reactions. With optimized conditions, yields can be good to excellent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows minimal or no consumption of quinoline-5-carboxylic acid. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no conversion:
-
Inactive Catalyst: The catalyst may be old, have reduced activity, or may have been poisoned.
-
Solution: Use fresh, high-quality catalyst. Ensure all glassware is clean and that the starting material and solvent are free of impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction efficiently.
-
Solution: Increase the hydrogen pressure according to the specifications of your reaction vessel. Ensure there are no leaks in the hydrogenation apparatus.
-
-
Suboptimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
-
Poor Solubility of Starting Material: The quinoline-5-carboxylic acid may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.
-
Solution: Select a solvent in which the starting material has better solubility at the reaction temperature. Common solvents for this type of reaction include ethanol, methanol, and acetic acid.
-
Issue 2: High Levels of Decarboxylated Byproduct
Question: The primary product of my reaction is 1,2,3,4-tetrahydroquinoline, not the desired carboxylic acid. How can I prevent this?
Answer:
Decarboxylation is a common side reaction, often favored by harsh reaction conditions. To minimize its occurrence:
-
Control Reaction Temperature: Higher temperatures can promote decarboxylation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Optimize Reaction Time: Prolonged reaction times after the full consumption of the starting material can lead to over-reduction and decarboxylation.
-
Solution: Monitor the reaction closely and stop it once the starting material is no longer detected.
-
-
Catalyst Selection: The choice of catalyst and support can influence selectivity.
-
Solution: Screen different catalysts (e.g., different weight percentages of Pd on carbon, or alternative catalysts like platinum or rhodium) to find one that favors the desired product.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate and purify the this compound from the reaction mixture. What methods are recommended?
Answer:
As an amino acid, the product has specific properties that can be leveraged for purification:
-
Isoelectric Point Precipitation: The product is zwitterionic and has an isoelectric point at which its solubility in water is minimal.
-
Solution: After filtering off the catalyst, carefully adjust the pH of the filtrate to the isoelectric point of the product to induce precipitation. The precipitate can then be collected by filtration.
-
-
Recrystallization: This is a standard method for purifying solid organic compounds.
-
Solution: Recrystallize the crude product from a suitable solvent or solvent mixture, such as water/ethanol or water/isopropanol.
-
-
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids.
-
Solution: If other methods fail to provide a product of sufficient purity, consider using ion-exchange chromatography.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Hydrogenation of Quinoline Carboxylic Acids
| Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (bar) | Reaction Time (h) | Desired Product Yield (%) | Decarboxylated Byproduct (%) |
| 5% Pd/C | Ethanol | 80 | 10 | 12 | Good | Low |
| 10% Pd/C | Acetic Acid | 100 | 20 | 8 | Moderate | Moderate |
| Raney Nickel | Aqueous NaOH | 25 | 5 | 24 | Good | Low |
| PtO₂ | Methanol | 50 | 15 | 10 | High | Very Low |
Note: The data presented are representative and may vary based on the specific substrate and experimental setup.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Quinoline-5-carboxylic acid
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Quinoline-5-carboxylic acid
-
Palladium on carbon (5% or 10% w/w)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine quinoline-5-carboxylic acid and the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel to the desired hydrogen pressure.
-
Reaction: Stir the mixture vigorously at the desired temperature for the specified time. Monitor the reaction progress by analyzing small aliquots.
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Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
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Product Isolation: Combine the filtrate and washings. The product can be isolated by adjusting the pH to its isoelectric point to induce precipitation.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
Technical Support Center: Troubleshooting Common Side Products in Tetrahydroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. This resource is designed to provide solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, focusing on the identification, mitigation, and mechanistic understanding of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side products observed in classical tetrahydroquinoline synthesis methods?
A1: The formation of side products is highly dependent on the specific synthetic route employed.
-
In Skraup and Doebner-von Miller syntheses , which often precede a reduction step to yield THQs, common side products include tars and polymeric materials. These arise from the polymerization of acrolein (formed in situ from glycerol in the Skraup reaction) or other α,β-unsaturated carbonyl compounds under the harsh, strongly acidic, and high-temperature conditions.[1]
-
The Friedländer synthesis is prone to the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[2]
-
In the Combes synthesis , the use of unsymmetrical β-diketones can lead to the formation of undesired regioisomers.[1]
-
During the catalytic hydrogenation of quinolines to THQs, potential side products include over-reduced species like decahydroquinolines and under-reduced dihydroquinolines.
-
Povarov reactions can sometimes yield quinolines instead of the desired tetrahydroquinolines, especially under certain catalytic conditions.[3][4]
Q2: How can I minimize the formation of tar and polymers in my Skraup or Doebner-von Miller reaction?
A2: Tar and polymer formation is a frequent issue in these reactions due to the aggressive reaction conditions. To mitigate this:
-
Use a Moderator: In the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the notoriously exothermic reaction and reduce charring.
-
Control Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.
-
Biphasic Reaction Medium: For the Doebner-von Miller synthesis, employing a biphasic reaction medium can sequester the α,β-unsaturated carbonyl compound in an organic phase, drastically reducing its polymerization in the acidic aqueous phase.
-
Slow Addition of Reactants: A slow, controlled addition of the carbonyl compound can help to maintain a low concentration in the reaction mixture, thereby minimizing self-condensation and polymerization.
Q3: My Friedländer synthesis is yielding a significant amount of aldol condensation byproduct. What can I do?
A3: The self-condensation of the ketone is a common competing reaction. To favor the desired Friedländer annulation:
-
Use an Imine Analog: To circumvent aldol condensation, particularly under basic conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[2]
-
Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thus minimizing the rate of the competing aldol condensation.
-
Slow Addition: The slow addition of the ketone to the reaction mixture can also help to reduce the concentration of the enolate available for self-condensation.
Q4: How can I control regioselectivity when using an unsymmetrical ketone in the Combes or Friedländer synthesis?
A4: The formation of regioisomers is a common challenge with unsymmetrical ketones. To improve regioselectivity:
-
Directed Approaches: In the Friedländer synthesis, introducing a phosphoryl group on the desired α-carbon of the ketone can direct the condensation to that position.
-
Catalyst and Substituent Effects: In the Combes synthesis, the choice of substituents on both the aniline and the diketone can influence the regiochemical outcome. For instance, bulkier substituents on the diketone and the use of methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines in certain cases.[5]
Q5: During the catalytic hydrogenation of a quinoline to a tetrahydroquinoline, I'm observing over-reduction to decahydroquinoline. How can I prevent this?
A5: Over-hydrogenation is a common issue. To enhance selectivity for the tetrahydroquinoline:
-
Catalyst Choice: The choice of catalyst is crucial. For example, nickel phosphide catalysts have been shown to preferentially hydrogenate quinolines to decahydroquinolines, so a different catalyst system may be required for selective THQ synthesis.[2] Supported palladium catalysts, on the other hand, have demonstrated high selectivity for the formation of 1,2,3,4-tetrahydroquinolines.
-
Reaction Conditions: Carefully control the reaction temperature, pressure, and reaction time. Milder conditions (lower temperature and pressure) will generally favor partial hydrogenation. Monitoring the reaction progress by techniques like TLC or GC-MS is essential to stop the reaction once the desired tetrahydroquinoline is formed.
Troubleshooting Guides
This section provides specific troubleshooting advice for common side products encountered in key tetrahydroquinoline synthesis methods.
Skraup-Doebner-von Miller Synthesis
| Problem | Symptom | Potential Cause | Troubleshooting Steps |
| Tar/Polymer Formation | A large amount of black, insoluble, tarry material is formed, leading to low yields and difficult purification. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein).[1] | 1. Add a moderator like ferrous sulfate (FeSO₄) to the Skraup reaction to control the exotherm. 2. Use a biphasic solvent system in the Doebner-von Miller reaction to reduce the concentration of the carbonyl compound in the acidic phase. 3. Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture. 4. Optimize the temperature to avoid excessive heat. |
| Violent/Uncontrolled Reaction | The reaction becomes extremely exothermic and difficult to manage. | The reaction is inherently highly exothermic. | 1. Ensure efficient stirring and cooling. 2. Add the sulfuric acid slowly and in a controlled manner. 3. Use a moderator such as ferrous sulfate. |
Friedländer Synthesis
| Problem | Symptom | Potential Cause | Troubleshooting Steps |
| Aldol Condensation Side Product | The formation of a β-hydroxy ketone or an α,β-unsaturated ketone derived from the self-condensation of the ketone starting material. | The ketone enolate reacts with another molecule of the ketone instead of the 2-aminoaryl carbonyl compound. | 1. Use an imine analog of the 2-aminoaryl aldehyde or ketone to prevent the initial aldol reaction.[2] 2. Employ milder reaction conditions (e.g., lower temperature, alternative catalysts like gold catalysts) to disfavor the aldol pathway. 3. Add the ketone slowly to the reaction mixture to keep its concentration low. |
| Formation of Regioisomers | A mixture of quinoline isomers is obtained when using an unsymmetrical ketone. | Lack of regiocontrol in the initial condensation step. | 1. Introduce a directing group , such as a phosphoryl group, on the desired α-carbon of the ketone. |
Povarov Reaction
| Problem | Symptom | Potential Cause | Troubleshooting Steps |
| Formation of Quinoline | The reaction yields the fully aromatized quinoline instead of the desired tetrahydroquinoline. | Oxidation of the initially formed tetrahydroquinoline or an intermediate under the reaction conditions. | 1. Choose a catalyst and solvent system known to favor the formation of tetrahydroquinolines. Some Lewis acids and reaction conditions are more prone to oxidative aromatization. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. |
| Low Yield | The desired tetrahydroquinoline is obtained in low yield. | Instability of the imine intermediate, which can be prone to hydrolysis or other side reactions. | 1. Ensure anhydrous conditions by using dry solvents and reagents. 2. Optimize the catalyst loading and reaction temperature. |
Catalytic Hydrogenation of Quinolines
| Problem | Symptom | Potential Cause | Troubleshooting Steps |
| Over-reduction | Formation of decahydroquinoline as a significant byproduct. | The catalyst and/or reaction conditions are too harsh, leading to the hydrogenation of both the heterocyclic and carbocyclic rings. | 1. Select a more chemoselective catalyst. For example, supported palladium catalysts often show good selectivity for the pyridine ring. 2. Use milder reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction times. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete Reaction | The reaction stalls before the complete conversion of the starting quinoline. | Catalyst deactivation or poisoning. | 1. Ensure the purity of the substrate and solvent. Sulfur-containing compounds are known catalyst poisons. 2. Increase the catalyst loading or use a fresh batch of catalyst. |
Data Presentation
The following tables provide a summary of quantitative data on the formation of side products in tetrahydroquinoline synthesis under various conditions.
Table 1: Influence of Catalyst on Product Distribution in the Povarov Reaction [3]
| Entry | Catalyst (mol%) | Solvent | Time (h) | THQ Yield (%) | Quinoline Yield (%) |
| 1 | AlCl₃ (100) | Et₂O | 0.33 | 55 | 10 |
| 2 | Cu(OTf)₂ (10) | EtOH | 0.33 | 30 | 5 |
Reaction of N-benzylideneaniline with ethyl vinyl ether.
Table 2: Catalyst and Conditions for Selective Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | THQ Selectivity (%) | Reference |
| Pd/CN | 20 | 50 | - | >99 | 86.6-97.8 | |
| Ni₂P/SBA-15 | - | 360 | 72 | >93 | (Leads to Decahydroquinoline) | [2] |
| Supported Au NPs | - | 25 | - | - | High |
Experimental Protocols
Protocol 1: Modified Skraup Synthesis of Quinoline (to be followed by reduction)
This protocol is adapted from Organic Syntheses and incorporates ferrous sulfate to moderate the reaction.
Materials:
-
Aniline
-
Anhydrous glycerol
-
Ferrous sulfate heptahydrate
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with efficient stirring and cooling. The reaction is highly exothermic.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins, remove the heat source and allow it to proceed under reflux. If the reaction becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.
-
Purification: Subject the mixture to steam distillation to isolate the crude quinoline from the tarry residue. The quinoline can be further purified by extraction and distillation.
Protocol 2: Friedländer Synthesis of a 2-Substituted Quinoline (to be followed by reduction)
This is a general procedure for an acid-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzophenone
-
A ketone with an α-methylene group (e.g., acetone)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol or another suitable solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzophenone in ethanol.
-
Reagent Addition: Add the ketone to the solution.
-
Catalyst Addition: Add a catalytic amount of p-TsOH.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, if the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline
This is a general procedure using Platinum(IV) oxide (Adams' catalyst).
Materials:
-
Quinoline
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Sodium bicarbonate solution
Procedure:
-
Catalyst and Substrate: In a hydrogenation vessel, place the quinoline and glacial acetic acid.
-
Catalyst Addition: Carefully add the PtO₂ catalyst.
-
Hydrogenation: Secure the vessel in the hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 3 atm).
-
Reaction: Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralization: Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by distillation or column chromatography.
Mandatory Visualization
Logical Relationship of Components in Tetrahydroquinoline Synthesis Troubleshooting
Caption: A logical workflow for troubleshooting common issues in tetrahydroquinoline synthesis.
Reaction Pathway: Friedländer Synthesis and Aldol Condensation Side Reaction
Caption: Competing pathways in the Friedländer synthesis leading to the desired product or an aldol side product.
Reaction Pathway: Catalytic Hydrogenation of Quinoline and Over-reduction
Caption: Reaction pathway for the catalytic hydrogenation of quinoline, illustrating the formation of the desired tetrahydroquinoline and the over-reduced side product.
References
optimization of reaction conditions for Povarov reaction
Welcome to the technical support center for the Povarov reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the optimization of this powerful three-component reaction for the synthesis of tetrahydroquinolines and other N-heterocycles.
Troubleshooting Guide
This section addresses common issues encountered during the Povarov reaction and offers potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inactive Catalyst: The Lewis or Brønsted acid catalyst may be deactivated by moisture or other impurities.[1][2] | - Ensure all glassware is rigorously dried. - Use anhydrous solvents and reagents.[3] - Consider adding molecular sieves to the reaction mixture to scavenge water.[4] - Use a freshly opened or purified catalyst. |
| Poor Imine Formation: The initial condensation between the aniline and aldehyde to form the imine may be inefficient. | - For the three-component reaction, the imine is generated in situ. Ensure equimolar or a slight excess of the aniline and aldehyde. - In some cases, pre-forming the imine before adding the dienophile can improve yields.[5][6] | |
| Low Reactivity of Substrates: The aniline, aldehyde, or alkene may have electronic or steric properties that disfavor the reaction. | - Electron-donating groups on the aniline and electron-withdrawing groups on the aldehyde generally enhance reactivity. - Use electron-rich alkenes as they are better dienophiles for this reaction.[7] | |
| Unfavorable Reaction Conditions: The solvent, temperature, or reaction time may not be optimal. | - Screen different solvents. Aprotic solvents of varying polarity such as toluene, acetonitrile, or dichloromethane are commonly used.[8] - Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[9] - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Poor Diastereoselectivity | Sub-optimal Catalyst or Solvent: The choice of catalyst and solvent can significantly influence the stereochemical outcome. | - Screen different Lewis or Brønsted acids. Chiral catalysts can be employed for enantioselective reactions.[10][11] - The diastereoselectivity can be solvent-dependent; test a range of solvents. - For some intramolecular Povarov reactions, a reversal of diastereoselectivity has been observed with different Lewis or Brønsted acids.[12] |
| Steric and Electronic Effects: The substituents on the reactants can influence the preferred transition state geometry. | - The formation of endo or exo products can be influenced by the steric bulk of substituents on the aldehyde and aniline.[13] | |
| Formation of Side Products | Side Reactions of the Imine: The imine intermediate can undergo self-condensation or other side reactions. | - Adjust the rate of addition of the dienophile. - Using a pre-formed imine can sometimes minimize side reactions. |
| Decomposition of Reactants or Products: The starting materials or the desired product may be unstable under the reaction conditions.[14] | - Monitor the reaction for the appearance of decomposition products. - If the product is unstable, consider quenching the reaction earlier.[3] - Ensure the work-up procedure is not causing degradation (e.g., exposure to strong acid or base).[15] | |
| Catalyst Deactivation | Poisoning by Impurities: Impurities in the starting materials or solvent can poison the catalyst.[2] | - Purify all starting materials and solvents before use.[3] |
| Formation of Inactive Species: The catalyst may react with components of the reaction mixture to form an inactive species.[16] | - In some cases, additives can prevent catalyst deactivation. For example, Al2O3 has been used to inhibit the self-dimerization of homopropargylic amines in a related reaction.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Povarov reaction?
The Povarov reaction is generally considered a formal [4+2] cycloaddition. The reaction is initiated by the condensation of an aromatic amine and an aldehyde to form an N-arylimine. A Lewis or Brønsted acid catalyst then activates the imine, which subsequently reacts with an electron-rich alkene. The reaction can proceed through a concerted or a stepwise mechanism involving a zwitterionic intermediate, followed by cyclization and subsequent aromatization (in some cases) to yield the quinoline or tetrahydroquinoline product.[7][18][19]
Q2: What types of catalysts are effective for the Povarov reaction?
A wide range of catalysts can be used, including:
-
Lewis acids: Boron trifluoride (BF3·OEt2)[19], Scandium(III) triflate (Sc(OTf)3), Yttrium(III) triflate (Y(OTf)3)[7], and Indium(III) chloride (InCl3)[13] are commonly employed.
-
Brønsted acids: Acetic acid, hydrochloric acid[20], and (S)-TRIP have been used.[4]
-
Other catalysts: Iodine has been shown to mediate the reaction, acting as both a Lewis acid and an oxidant.[21]
Q3: How does the choice of solvent affect the Povarov reaction?
The solvent can influence reaction rate, yield, and diastereoselectivity. A screening of solvents is often necessary for optimization. Common solvents include toluene, dichloromethane (DCM), acetonitrile (MeCN), and dichloroethane (DCE).[10] In some cases, ionic liquids or even water have been used as green solvent alternatives.[12]
Q4: What is the substrate scope of the Povarov reaction?
The Povarov reaction is quite versatile.
-
Anilines: A wide range of anilines with both electron-donating and electron-withdrawing substituents can be used.
-
Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes are generally well-tolerated.
-
Alkenes: Electron-rich alkenes such as vinyl ethers, enamines[7], and dihydrofuran are classic substrates. The scope has been expanded to include less activated alkenes as well.
Q5: Can the Povarov reaction be performed enantioselectively?
Yes, asymmetric Povarov reactions can be achieved using chiral catalysts. Chiral Brønsted acids, such as those derived from BINOL, have been successfully used to induce high enantioselectivity.[10] Chiral counteranion-controlled strategies have also been developed.[11]
Experimental Protocols
General Procedure for a Three-Component Povarov Reaction
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Dissolve the starting materials in an anhydrous solvent (e.g., acetonitrile, 5 mL).
-
Add the catalyst (e.g., Sc(OTf)3, 10 mol%).
-
Add the alkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated NaHCO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Chiral Brønsted Acid-Catalyzed Povarov Reaction.[10]
| Entry | Catalyst (mol%) | Solvent | Additive | Yield (%) | ee (%) |
| 1 | A1 (10) | Toluene | - | 35 | 42 |
| 2 | A3 (10) | Toluene | - | 40 | 84 |
| 3 | A3 (10) | Mesitylene | - | - | 94 |
| 4 | A3 (10) | Mesitylene | CaCl2 | 82 | 94 |
| 5 | A3 (10) | Mesitylene | MgSO4 | 65 | 94 |
Reaction conditions: A model reaction was used to optimize for the synthesis of a chiral helicene. This table is a summary of selected data to illustrate the effect of catalyst, solvent, and additive.
Visualizations
Povarov Reaction Mechanism
Caption: A simplified workflow of the Povarov reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the Povarov reaction.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. jst.org.in [jst.org.in]
- 5. researchgate.net [researchgate.net]
- 6. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 7. Povarov reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. google.com [google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
Technical Support Center: Purification of Quinoline Carboxylic Acids
Welcome to the technical support center for the purification of quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying quinoline carboxylic acids?
A1: The primary challenges stem from their unique physicochemical properties: a rigid, aromatic quinoline core combined with a polar, acidic carboxylic acid group. Common issues include:
-
Poor Solubility: Limited solubility in many common organic solvents, making solvent selection for recrystallization and chromatography difficult.
-
"Oiling Out": During recrystallization, the compound may separate as a liquid oil instead of forming solid crystals, especially when solutions are cooled too quickly or are too concentrated.[1]
-
Persistent Impurities: Co-precipitation of structurally similar impurities or starting materials from the synthesis (e.g., Doebner or Pfitzinger reactions) can make achieving high purity by simple crystallization challenging.[2][3]
-
Chromatography Issues: The basic nitrogen on the quinoline ring can interact strongly with acidic silica gel, leading to peak tailing, poor separation, and even decomposition of the product on the column.
Q2: What are the typical impurities I should be aware of?
A2: Impurities are often related to the synthetic route used.
-
Doebner Reaction: Common impurities include unreacted aniline, aldehyde, and pyruvic acid, as well as byproducts from side reactions. Controlling reaction conditions, such as the slow, dropwise addition of pyruvic acid, can suppress the formation of these impurities.[2]
-
Pfitzinger Reaction: Unreacted isatin and carbonyl compounds can be present. The initial reaction of isatin with a strong base forms a keto-acid intermediate; if this or subsequent steps are incomplete, various related species can contaminate the final product.[4]
Q3: How does pH affect the purification process?
A3: The pH of aqueous solutions has a profound impact on the solubility of quinoline carboxylic acids. The carboxylic acid group is acidic, while the quinoline nitrogen is basic. This amphoteric nature allows for purification using acid-base extraction.
-
In Basic Solutions (e.g., aqueous NaHCO₃ or NaOH): The carboxylic acid is deprotonated to form a carboxylate salt, which is typically much more soluble in water than the neutral compound. This allows for the extraction of the desired acid from an organic solvent, leaving non-acidic impurities behind.
-
In Acidic Solutions (e.g., dilute HCl): The quinoline nitrogen can be protonated. This also increases aqueous solubility. Adjusting the pH back to a neutral or slightly acidic range will precipitate the purified carboxylic acid.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| Compound "Oils Out" Instead of Crystallizing | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Inappropriate solvent choice. | 1. Dilute the Solution: Add more hot solvent to the mixture before cooling.[1] 2. Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop (insulating the flask can help), then move it to an ice bath.[1] 3. Change Solvent System: Try a solvent with a different polarity or use a mixed-solvent system. |
| No Crystals Form Upon Cooling | 1. Solution is too dilute. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is not occurring. | 1. Concentrate the Solution: Gently boil off some of the solvent and allow it to cool again. 2. Use a Mixed-Solvent System: Add a "poor" or "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. A common choice for polar compounds like these is an ethanol/water mixture. 3. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available. Use ultrasonication briefly.[3] |
| Purity Does Not Improve After Recrystallization | 1. Impurities have similar solubility to the product in the chosen solvent. 2. Impurities are trapped within the crystal lattice (co-crystallization). 3. Incomplete dissolution of the crude material. | 1. Perform Solvent Screening: Test a variety of solvents with different polarities. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities are either very soluble or insoluble at all temperatures. 2. Slow Down Crystal Growth: Rapid cooling can trap impurities. Ensure the crystallization process is slow. 3. Switch Purification Method: If co-crystallization is suspected, column chromatography or acid-base extraction may be necessary.[3] |
Column Chromatography Issues
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| Significant Peak Tailing / Broad Peaks | 1. Strong interaction between the basic quinoline nitrogen and acidic sites on the silica gel. 2. The compound is very polar and does not move well with standard solvent systems. | 1. Deactivate the Silica Gel: Add a small amount of triethylamine (NEt₃), typically 0.5-1%, to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica. 2. Use a More Polar Eluent: Add methanol to your dichloromethane or ethyl acetate eluent. A gradient elution may be necessary. 3. Try a Different Stationary Phase: Consider using neutral or basic alumina, or reverse-phase silica. |
| Product is Not Eluting from the Column | 1. Eluent is not polar enough. 2. Compound has irreversibly adsorbed or decomposed on the silica. | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase ethyl acetate in hexane, or add methanol). 2. Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, then elute it. If there is significant streaking or new spots, it may be unstable on silica. Consider using deactivated silica or an alternative stationary phase. |
| Poor Separation of Product and Impurities | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. | 1. Optimize the Mobile Phase: Use TLC to find a solvent system that gives good separation between your product and the impurities (aim for a ΔRf of >0.2). 2. Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel used. |
Data Presentation
Solubility of Quinaldic Acid (Quinoline-2-Carboxylic Acid)
While comprehensive solubility data across a wide range of conditions is not always available, the following table compiles known quantitative data for a representative compound, quinaldic acid.
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 25 | 14.0 | [5] |
| Benzene | Not Specified | Soluble (used for recrystallization) | [6] |
| Acetic Acid | Not Specified | Soluble (used for recrystallization) | [6] |
This table is intended as a guide. Researchers should perform their own solvent screening to determine optimal conditions for their specific quinoline carboxylic acid derivative.
Comparison of Purification Techniques (Qualitative)
This table provides a general comparison to guide the choice of purification method. Actual yields and final purity will be highly dependent on the specific compound and the nature of the impurities.
| Technique | Typical Yield | Purity Achievable | Pros | Cons |
| Single-Solvent Recrystallization | Moderate to High | Good to Excellent | Simple, scalable, cost-effective. | Can be ineffective if impurities have similar solubility; risk of "oiling out". |
| Mixed-Solvent Recrystallization | Moderate to High | Good to Excellent | Offers finer control over solubility than single solvents. | More complex to optimize the solvent ratio. |
| Acid-Base Extraction | High | Good (for removing neutral or basic/acidic impurities) | Excellent for separating acids from other compound classes; scalable. | Only effective if impurities have different acid/base properties; requires multiple steps. |
| Flash Chromatography (Silica Gel) | Moderate | Good to Excellent | Can separate closely related compounds. | Can be lower yielding due to adsorption; risk of product decomposition on silica; less scalable than crystallization. |
Experimental Protocols
Protocol 1: General Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This protocol is suitable for many quinoline carboxylic acids that are soluble in hot ethanol but less soluble in water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude quinoline carboxylic acid in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as the final crystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (roughly equal in volume to the organic layer). Stopper the funnel and shake gently at first to release any CO₂ gas that forms, venting frequently. Then, shake vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. The desired compound is now in the aqueous layer as its sodium salt.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add dilute hydrochloric acid (e.g., 2M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, aim for pH 2-3). The quinoline carboxylic acid will precipitate out as a solid.
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product, preferably in a vacuum oven.
Protocol 3: Flash Column Chromatography with Deactivated Silica
This protocol is designed to mitigate issues arising from the acidity of standard silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. Find a ratio that gives your product an Rf value of approximately 0.2-0.4.
-
Eluent Preparation: Prepare the bulk mobile phase for the column. To this solvent, add 0.5-1% triethylamine (NEt₃) by volume.
-
Column Packing: Pack the column using a slurry of silica gel in the triethylamine-containing eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or another suitable solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Visualizations
Caption: General purification workflows for quinoline carboxylic acids.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinaldic acid | 93-10-7 [chemicalbook.com]
Technical Support Center: Stability Studies of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound solutions to ensure stability?
A1: For optimal stability, solutions of this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place.[1][2] It is also advisable to protect the solutions from light, as similar heterocyclic compounds can be susceptible to photodegradation.[3][4] For long-term storage, refrigeration is recommended. Always handle the substance under a hood and avoid inhalation or contact with skin and eyes.[5]
Q2: What are forced degradation studies and why are they important for this compound?
A2: Forced degradation, or stress testing, involves intentionally subjecting a drug substance to conditions more severe than accelerated stability studies, such as high heat, humidity, strong acids and bases, oxidation, and photolysis.[6][7][8] These studies are crucial for:
-
Understanding the intrinsic stability of the molecule.[3][7]
-
Developing and validating stability-indicating analytical methods, typically HPLC, which can separate the parent drug from its degradation products.[3][6][7]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the general chemistry of tetrahydroquinolines. Likely pathways include oxidation of the tetrahydroquinoline ring system and reactions involving the carboxylic acid group (e.g., decarboxylation under certain stress conditions). It is also possible that the compound may be susceptible to degradation under acidic and photolytic conditions, similar to other quinoline derivatives.[3][4]
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing a noisy baseline or significant drift during the HPLC analysis of my stability samples. What could be the cause?
A1: A noisy or drifting baseline can be a common issue in HPLC analysis and can stem from several sources:[9][10]
-
Contaminated Mobile Phase: Impurities or microbial growth in the solvents can lead to baseline noise. Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase. Degassing the mobile phase is also critical to remove dissolved air, which can cause bubbles and pressure fluctuations.[9][11]
-
Detector Issues: A failing lamp or a contaminated flow cell in the detector can cause baseline instability. Check the lamp's energy and clean the flow cell if necessary.[10]
-
System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[9]
-
Inconsistent Solvent Mixing: If using a gradient, improper mixing of the mobile phase components can lead to baseline drift.[9]
Q2: My chromatograms show significant peak tailing for the main compound peak. How can I resolve this?
A2: Peak tailing can compromise the accuracy of quantification.[12] Here are some potential causes and solutions:
-
Secondary Silanol Interactions: If using a silica-based C18 column, free silanol groups can interact with the amine functionality of the tetrahydroquinoline, causing tailing. Lowering the pH of the mobile phase can help to protonate the silanols and reduce these interactions.[12]
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your samples in the mobile phase.[12]
Q3: I am not seeing any peaks, or the peak response is very low for my compound.
A3: A lack of or low signal can be due to several factors:
-
Incorrect Detection Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. You may need to run a UV scan of a standard solution to determine the optimal wavelength.
-
Sample Degradation: The compound may have completely degraded under the stress conditions. Analyze a known standard to confirm the system is working correctly.
-
Injection Issues: A leak or blockage in the injector or a problem with the autosampler can prevent the sample from reaching the column.[10]
-
Detector Malfunction: The detector lamp may be failing and need replacement.[10]
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound solutions. The specific concentrations and conditions should be optimized for your particular study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate and sample as described above.
-
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at various time points.
-
Quantitative Data Summary
The following table is a template for summarizing the quantitative data from a forced degradation study. The actual percentage of degradation will need to be determined experimentally.
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 2 | 100 | |||
| 4 | 100 | ||||
| 8 | 100 | ||||
| 0.1 N NaOH (60°C) | 2 | 100 | |||
| 4 | 100 | ||||
| 8 | 100 | ||||
| 3% H₂O₂ (RT) | 2 | 100 | |||
| 4 | 100 | ||||
| 8 | 100 | ||||
| Thermal (80°C) | 24 | 100 | |||
| 48 | 100 | ||||
| 72 | 100 | ||||
| Photolytic (UV/Vis) | 24 | 100 | |||
| 48 | 100 | ||||
| 72 | 100 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for HPLC Peak Tailingdot
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. fishersci.com [fishersci.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. youtube.com [youtube.com]
- 11. mastelf.com [mastelf.com]
- 12. benchchem.com [benchchem.com]
identification of impurities in 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Technical Support Center: 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help identify and characterize potential impurities encountered during synthesis, formulation, and stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process, storage, and degradation.[1] They are generally classified by regulatory bodies like the ICH into three main categories:[2]
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Organic Impurities : These are the most common and can include starting materials, by-products from side reactions, intermediates that did not fully convert to the final product, and degradation products.[1] For example, in syntheses involving the reduction of a quinoline precursor, incompletely reduced quinoline-5-carboxylic acid could be a potential impurity.[3]
-
Inorganic Impurities : These can include reagents, ligands, catalysts (e.g., Pd/C, Raney Nickel), or heavy metals that are not completely removed after the synthesis.[1]
-
Residual Solvents : These are organic volatile chemicals used during the synthesis or purification process that are not fully removed.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) : This is the primary technique for separating, detecting, and quantifying impurities. A well-developed HPLC method can serve as a stability-indicating assay.[1][2]
-
Mass Spectrometry (MS) : Often coupled with HPLC (LC-MS), MS provides molecular weight information that is critical for identifying unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the definitive structure elucidation of unknown impurities once they have been isolated.[4][5] Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC are invaluable for piecing together the molecular structure.[6][7]
-
Gas Chromatography (GC) : Typically coupled with MS (GC-MS), this technique is ideal for identifying and quantifying volatile organic impurities, such as residual solvents.[1]
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, acid, base, light, and oxidation.[8][9] The purpose of these studies is to:
-
Identify likely degradation products that could form during storage.[10]
-
Understand the degradation pathways and the intrinsic stability of the molecule.[8][11]
-
Establish the specificity of stability-indicating analytical methods by ensuring that the method can separate the main compound from all potential degradation products.[11]
Troubleshooting Guide
Q4: I am seeing an unexpected peak in my HPLC chromatogram. How should I proceed?
A4: An unexpected peak requires a systematic investigation to determine its origin and identity. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Q5: My mass spectrometry data for an unknown impurity suggests a mass increase of 16 amu. What could this be?
A5: An increase of 16 atomic mass units (amu) is a classic indicator of oxidation, often the addition of an oxygen atom. In the context of a tetrahydroquinoline structure, this could correspond to the formation of an N-oxide or hydroxylation on the aromatic or aliphatic ring. This is a common degradation product observed in oxidative stress studies (e.g., exposure to hydrogen peroxide).[12] Further structural analysis by NMR would be required to confirm the exact position of the oxygen atom.
Q6: The purity of my sample seems to decrease over time when stored at room temperature. What is happening?
A6: A decrease in purity over time indicates that the compound is degrading under the current storage conditions. This highlights the importance of establishing the intrinsic stability of the molecule.[8] Potential causes include:
-
Oxidation : The compound may be sensitive to air. Storing under an inert atmosphere (e.g., nitrogen or argon) and in airtight containers can mitigate this.
-
Photodegradation : The compound may be light-sensitive. Storing in amber vials or protecting from light is recommended.
-
Hydrolysis : Although less common for this structure in a solid state, interaction with atmospheric moisture could be a factor, especially at elevated temperatures.
A comprehensive stability study, including forced degradation, is necessary to determine the optimal storage conditions.[11]
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific impurity profiles.
| Parameter | Condition | Rationale/Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reverse-phase column suitable for a wide range of organic molecules.[13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase helps to ensure consistent ionization of the carboxylic acid and amine functionalities, leading to better peak shape.[13] For MS compatibility, replace with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic modifier for reverse-phase chromatography. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-35 min: 10% B | A gradient elution is typically necessary to separate impurities with a wide range of polarities. This gradient should be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlling temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the collection of spectra across a range of wavelengths to assess peak purity. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. | Ensure the sample is fully dissolved to prevent column blockage. |
Protocol 2: Forced Degradation (Stress) Studies
This protocol outlines the conditions recommended by ICH guidelines to investigate potential degradation pathways.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
| Stress Condition | Reagent & Conditions | Procedure |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | Dissolve the sample (e.g., 1 mg/mL) in the acid solution. Take samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.[8][10] |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C | Dissolve the sample in the base solution. Take samples at various time points, neutralize with an equivalent amount of acid, and analyze by HPLC.[8][10] |
| Oxidation | 3% H₂O₂, room temperature | Dissolve the sample in the hydrogen peroxide solution. Protect from light. Sample at various time points and analyze by HPLC.[9][12] |
| Thermal Degradation | Solid sample, 80 °C | Store the solid sample in a calibrated oven. Sample at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze by HPLC.[8] |
| Photodegradation | Solid sample & solution (1 mg/mL) | Expose the samples to a light source providing combined UV and visible output (as per ICH Q1B guidelines). Analyze a control sample stored in the dark.[9] |
Protocol 3: Structure Elucidation by NMR
This protocol is for analyzing an isolated impurity to determine its chemical structure.
-
Sample Preparation : Weigh approximately 1-5 mg of the isolated and purified impurity. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube.[14]
-
Acquisition of 1D Spectra :
-
Acquire a standard ¹H NMR spectrum to identify the types and number of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
-
Acquisition of 2D Spectra : To establish connectivity, acquire a standard set of 2D NMR experiments:[4][6]
-
COSY (Correlation Spectroscopy): Shows ¹H-¹H correlations through bonds (typically 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between ¹H and ¹³C.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (typically 2-3 bonds) correlations between ¹H and ¹³C. This is crucial for connecting molecular fragments.
-
-
Data Interpretation : Assemble the molecular fragments using the correlations observed in the 2D spectra to propose a definitive structure for the impurity.[5][6]
Caption: General workflow for impurity structure elucidation by NMR.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. rjptonline.org [rjptonline.org]
- 12. asianjpr.com [asianjpr.com]
- 13. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: HPLC Separation of Tetrahydroquinoline Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of tetrahydroquinoline isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my tetrahydroquinoline isomer peaks showing significant tailing in reversed-phase HPLC?
Peak tailing is the most common issue when analyzing basic compounds like tetrahydroquinolines.
-
Primary Cause: Secondary Silanol Interactions The primary reason for peak tailing is the interaction between the basic nitrogen atom in the tetrahydroquinoline structure and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] At mid-range pH, these silanol groups can become deprotonated (SiO⁻) and interact ionically with the protonated basic analyte, causing a secondary retention mechanism that leads to asymmetric peaks.[1][2]
-
Other Contributing Factors:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the tetrahydroquinoline analyte, the compound can exist in both ionized and neutral forms, leading to peak broadening and tailing.[1][3]
-
Column Voids: Degradation of the column packing material can create voids, disrupting the sample band and causing tailing.[1]
-
Q2: How can I eliminate or reduce peak tailing for tetrahydroquinoline isomers?
Several strategies can be employed to improve peak shape. These often involve modifying the mobile phase or selecting a more appropriate column.
-
Solution 1: Adjust Mobile Phase pH Lowering the mobile phase pH to between 2.5 and 3.5 protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[2][4] It is generally recommended to work at a pH at least 1-2 units away from the analyte's pKa to ensure it is in a single, predominant ionization state.[5][6][7]
-
Solution 2: Use a Mobile Phase Additive (Competing Base) Adding a small amount of a competing base to the mobile phase can mask the active silanol sites. These additives, like triethylamine (TEA) or diethylamine (DEA), will preferentially interact with the silanols, preventing the analyte from doing so.[7][8]
-
Solution 3: Increase Buffer Concentration Using a higher buffer concentration (e.g., 25-50 mM) can help to shield the residual silanol interactions and improve peak symmetry.[4]
-
Solution 4: Select an Appropriate HPLC Column Modern columns are designed to minimize silanol interactions.
-
End-Capped Columns: Choose columns that are thoroughly end-capped, where residual silanols are chemically bonded with an inert group.
-
Low-Silanol Activity Columns: Use columns manufactured with high-purity silica, which has a lower concentration of acidic silanols.[10]
-
Alternate Chemistry Columns: Columns stable at high pH allow for the analysis of basic compounds in their neutral, uncharged state, which can improve peak shape.
-
Q3: I am struggling to resolve positional isomers of tetrahydroquinoline (e.g., 5,6,7,8- vs. 1,2,3,4-tetrahydroquinoline). What should I do?
Positional isomers have very similar hydrophobic properties, making them difficult to separate on standard C18 columns. The key is to use a stationary phase that provides alternative separation mechanisms.
-
Primary Cause: Lack of Selectivity Standard C18 columns primarily separate based on hydrophobicity. Positional isomers often have nearly identical hydrophobicity, leading to co-elution.
-
Solution: Utilize Columns with Alternative Selectivities For separating aromatic isomers, columns that offer π-π, dipole-dipole, or shape-selective interactions are highly effective.
-
Pentafluorophenyl (PFP) Columns: These columns are excellent for separating positional isomers and compounds with polar groups due to multiple interaction mechanisms. Studies on other isomers, like those of THC, have shown PFP phases provide superior resolution compared to C18.[11][12]
-
Phenyl Columns (e.g., Phenyl-Hexyl): The phenyl ligands allow for π-π interactions with the aromatic ring of the tetrahydroquinolines, offering different selectivity compared to alkyl chains.
-
Pyrenylethyl (PYE) Columns: These columns utilize the planar pyrene ring structure to induce strong π-π interactions, making them highly effective for separating structural isomers.[13]
-
Q4: What is the best approach for separating enantiomers of a chiral tetrahydroquinoline?
Separating enantiomers requires a chiral environment. The most common and direct approach in HPLC is to use a Chiral Stationary Phase (CSP).
-
Primary Method: Chiral Stationary Phases (CSPs) CSPs are made by bonding a single enantiomer of a chiral molecule to the silica support. This creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, allowing for their separation.[14][15]
-
Recommended Columns and Conditions: Polysaccharide-based CSPs are widely used and highly effective for a broad range of chiral compounds.
-
Recommended Phases: Columns like CHIRALPAK® AD (amylose-based) and CHIRALPAK® AS (amylose-based) are excellent starting points.[15][16]
-
Mobile Phase Modes: These columns are versatile and can be used in normal-phase, reversed-phase, or polar organic modes. Normal-phase mode (e.g., Heptane/Ethanol or Hexane/Isopropanol) is very common for chiral separations.[9][16]
-
Experimental Protocols & Data
Table 1: General Troubleshooting Strategies for Peak Tailing
| Strategy | Action | Typical Concentration/Setting | Rationale |
| pH Adjustment | Add an acid to the mobile phase. | 0.1% Formic Acid or Acetic Acid; adjust to pH < 3.5.[1][8] | Protonates residual silanols to minimize ionic interactions with basic analytes.[2] |
| Competing Base | Add a silanol-blocking agent. | 0.1 - 0.5% Triethylamine (TEA).[1][8] | The competing base masks silanol sites, preventing analyte interaction.[1] |
| Buffer Strength | Increase the concentration of the mobile phase buffer. | 25-50 mM (e.g., Phosphate or Formate buffer).[4] | Shields the ionic surface of the stationary phase. |
| Column Choice | Use a modern, high-purity, end-capped column. | e.g., Newcrom R1 with low silanol activity.[10] | Reduces the number of available acidic silanol sites for interaction.[10] |
| Sample Load | Reduce the amount of sample injected. | Dilute the sample or reduce injection volume. | Prevents column overload, which can cause peak distortion.[1] |
Table 2: Example Protocols for Chiral Separation of Tetrahydroquinoline Derivatives
| Parameter | Method 1: (S,S,R,R)-Duanphos Derivative | Method 2: (2S,4R)-Derivative |
| Compound Type | Enantiomeric Tetrahydroquinoline | Diastereomeric Tetrahydroquinoline |
| Column | CHIRALPAK® AD, 250 x 4.6 mm | CHIRALPAK® AD-RH, 250 x 4.6 mm |
| Mobile Phase | 10% Ethanol in Heptane | Gradient: 65% to 70% Acetonitrile in Water over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 215 nm | UV at 210 nm |
| Retention Times | t1 = 5.6 min (major), t2 = 7.3 min (minor) | t1 = 21.8 min (minor), t2 = 23.9 min (major) |
| Reference | [16] | [16] |
Visualized Workflows
Troubleshooting Workflow for Poor Peak Shape
Caption: A step-by-step guide to diagnosing and resolving peak tailing.
Method Selection Guide for Tetrahydroquinoline Isomers
Caption: Logic diagram for selecting an initial HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. moravek.com [moravek.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromblog.wordpress.com [chromblog.wordpress.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers | Restek [discover.restek.com]
- 12. lcms.cz [lcms.cz]
- 13. nacalai.com [nacalai.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Technical Support Center: Scale-up Synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid.
Experimental Workflow
The overall workflow for the scale-up synthesis of this compound is depicted below. The process begins with the synthesis of the precursor, Quinoline-5-carboxylic acid, followed by its catalytic hydrogenation to yield the final product. Subsequent purification steps are crucial to achieve the desired product quality.
Caption: Overall workflow for the scale-up synthesis.
Troubleshooting Guide
This section addresses common issues that may be encountered during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Quinoline-5-carboxylic acid | Incomplete reaction during precursor synthesis. | - Ensure precise stoichiometry of reactants.- Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).- Verify the quality and purity of starting materials. |
| Product loss during work-up and isolation. | - Optimize extraction solvent and pH.- Minimize transfer losses by using appropriate equipment. | |
| Incomplete Hydrogenation | Inefficient catalyst activity. | - Use a fresh, high-quality catalyst (e.g., Pd/C).- Ensure proper catalyst handling and storage to prevent deactivation.- Increase catalyst loading, but be mindful of cost-effectiveness on a large scale. |
| Insufficient hydrogen pressure or temperature. | - Optimize hydrogen pressure and reaction temperature. Refer to the experimental protocol for recommended ranges.- Ensure the reaction vessel is properly sealed to maintain pressure. | |
| Presence of catalyst poisons. | - Purify the Quinoline-5-carboxylic acid precursor to remove any potential catalyst poisons. | |
| Formation of By-products | Over-reduction of the aromatic ring. | - Use a selective catalyst and milder reaction conditions (lower temperature and pressure).[1] |
| Decarboxylation of the product. | - Avoid excessively high temperatures during the reaction and work-up.[2] | |
| Difficulty in Catalyst Filtration | Fine catalyst particles clogging the filter. | - Use a filter aid (e.g., Celite) to improve filtration.- Allow the reaction mixture to cool and settle before filtration. |
| Low Purity of Final Product | Incomplete removal of starting material or by-products. | - Optimize the recrystallization solvent system.- Perform multiple recrystallizations if necessary.- Consider alternative purification methods such as column chromatography for removal of persistent impurities. |
| Residual solvent in the final product. | - Ensure adequate drying time and temperature under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the hydrogenation of Quinoline-5-carboxylic acid on a large scale?
A1: For the selective hydrogenation of the pyridine ring in quinoline derivatives, palladium on carbon (Pd/C) is a commonly used and effective catalyst.[2][3] Other catalysts, such as those based on cobalt or nickel, have also been reported for quinoline hydrogenation but may require different reaction conditions.[4][5] The choice of catalyst can be influenced by factors such as cost, availability, and desired selectivity.
Q2: What are the critical safety precautions to consider during the scale-up of the catalytic hydrogenation step?
A2: Catalytic hydrogenation at scale involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). Key safety precautions include:
-
Performing the reaction in a well-ventilated area or a dedicated hydrogenation facility.
-
Using equipment rated for the intended pressure and temperature.
-
Ensuring proper grounding of all equipment to prevent static discharge.
-
Handling the dry catalyst in an inert atmosphere (e.g., a glove box) to prevent ignition.
-
Implementing a proper quenching procedure for the catalyst after the reaction.
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: The reaction progress can be monitored by several methods:
-
Hydrogen uptake: On a large scale, monitoring the consumption of hydrogen gas from a reservoir can indicate the reaction rate and completion.
-
Thin-Layer Chromatography (TLC): Periodically taking small aliquots from the reaction mixture (after safely depressurizing and sampling) and analyzing them by TLC can show the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to monitor the conversion of the starting material and the formation of the product.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: The choice of solvent depends on the solubility profile of the product and impurities. A common approach for purifying carboxylic acids is to use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Potential solvents or solvent mixtures to explore include ethanol, methanol, water, or mixtures thereof. Small-scale solubility tests should be conducted to determine the optimal solvent system.
Q5: Can transfer hydrogenation be used as an alternative to high-pressure hydrogenation?
A5: Yes, transfer hydrogenation is a viable alternative and can be advantageous for scale-up as it avoids the need for high-pressure hydrogen gas.[2][7] Common hydrogen donors for transfer hydrogenation include ammonium formate, formic acid, and isopropanol.[2] The reaction is typically catalyzed by Pd/C.[2]
Experimental Protocols
Synthesis of Quinoline-5-carboxylic acid (Illustrative)
The synthesis of the precursor can be achieved through various established methods, such as the Doebner-von Miller reaction or the Gould-Jacobs reaction. The choice of method will depend on the available starting materials and desired scale. A generalized procedure is outlined below.
-
Reaction Setup: In a suitable reactor, charge the appropriate starting materials (e.g., an aniline derivative and a carbonyl compound) and the reaction solvent.
-
Reaction Execution: Add the catalyst or reagent portion-wise while maintaining the reaction temperature within the specified range.
-
Monitoring: Monitor the reaction to completion using TLC or HPLC.
-
Work-up: Upon completion, quench the reaction and perform an extractive work-up to isolate the crude Quinoline-5-carboxylic acid.
-
Purification: Purify the crude product by recrystallization to obtain the precursor for the next step.
Scale-up Catalytic Hydrogenation of Quinoline-5-carboxylic acid
-
Reactor Preparation: Charge a high-pressure reactor with Quinoline-5-carboxylic acid and a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: Under an inert atmosphere, add the 5-10% Pd/C catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-20 bar). Heat the reaction mixture to the target temperature (e.g., 50-80°C) with efficient stirring.[3]
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis.
-
Cooling and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to yield the final product.
Quantitative Data Summary
The following tables provide representative data for the scale-up synthesis. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value |
| Substrate | Quinoline-5-carboxylic acid |
| Catalyst | 5% Pd/C |
| Catalyst Loading | 2 mol% |
| Solvent | Ethanol |
| Hydrogen Pressure | 10 bar |
| Temperature | 60 °C |
| Reaction Time | 8-12 hours |
Table 2: Typical Yield and Purity
| Stage | Yield (%) | Purity (by HPLC) (%) |
| Crude Product | 90-95 | >90 |
| After Recrystallization | 80-88 | >98.5 |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to troubleshoot incomplete hydrogenation.
Caption: Troubleshooting logic for incomplete hydrogenation.
References
- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
Technical Support Center: Alternative Catalysts for the Hydrogenation of Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the hydrogenation of quinolines using alternative catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion of the starting quinoline. What are the potential causes and how can I improve it?
A1: Low conversion is a common issue that can stem from several factors. A systematic investigation of the following is recommended:
-
Catalyst Activity: The catalyst may be inactive or have low activity.
-
Troubleshooting:
-
Ensure the catalyst was prepared and stored correctly, avoiding exposure to air or moisture if it is sensitive.
-
Verify the catalyst loading. An insufficient amount of catalyst will lead to incomplete conversion. Consider increasing the catalyst loading incrementally.
-
Perform a catalyst characterization (e.g., XRD, TEM) to ensure the desired properties (e.g., particle size, dispersion) are present.
-
-
-
Reaction Conditions: The temperature, pressure, or reaction time may be insufficient.
-
Troubleshooting:
-
Increase the reaction temperature. Some non-precious metal catalysts require higher temperatures than their noble metal counterparts.[1][2]
-
Increase the hydrogen pressure. Higher pressure can enhance the rate of hydrogenation.[1]
-
Extend the reaction time. Monitor the reaction progress over time using techniques like GC to determine the optimal duration.[1]
-
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or reaction intermediates.
Q2: I am observing a mixture of products, including partially and fully hydrogenated quinolines (e.g., 1,2,3,4-tetrahydroquinoline, 5,6,7,8-tetrahydroquinoline, and decahydroquinoline). How can I improve the selectivity towards 1,2,3,4-tetrahydroquinoline (py-THQ)?
A2: Achieving high selectivity is crucial. The formation of multiple products is often influenced by the catalyst, solvent, and reaction conditions.
-
Catalyst Choice: The nature of the catalyst plays a significant role in selectivity.
-
Troubleshooting:
-
Atomically dispersed catalysts, such as palladium on titanium carbide, have shown high selectivity for py-THQ by favoring the desorption of the desired product.[4]
-
The choice of support material can influence selectivity. For instance, cobalt on different supports like silica or alumina can exhibit varying performance.[5][6]
-
-
-
Solvent Effects: The solvent can significantly impact the reaction pathway and selectivity.
-
Troubleshooting:
-
Systematically screen different solvents. For some cobalt-based catalysts, methanol or water has been shown to be an effective solvent, while others like ethanol or THF may give poor results.[1][5]
-
The use of oligo(ethylene glycol)s as solvents with ruthenium catalysts has been shown to influence reactivity and enantioselectivity.[7]
-
-
-
Reaction Parameters: Fine-tuning the reaction conditions can steer the reaction towards the desired product.
-
Troubleshooting:
-
Lowering the reaction temperature can sometimes favor the formation of the partially hydrogenated product, as over-hydrogenation may require more energy.[8]
-
-
Q3: My catalyst appears to be deactivating over time or upon recycling. What are the common deactivation mechanisms and how can I prevent them?
A3: Catalyst deactivation is a significant challenge in quinoline hydrogenation.
-
Poisoning by Substrate/Intermediates: The nitrogen atom in quinoline and its derivatives can act as a poison by strongly coordinating to the catalyst's active sites.[1][3] Amino-substituted quinolines can be particularly problematic.[1]
-
Troubleshooting:
-
In cases of poisoning by amino groups, the addition of an acid like aqueous HCl can help to protonate the amine, reducing its coordinating ability and mitigating deactivation.[1]
-
-
-
Carbonaceous Deposits: At higher temperatures, decomposition of the substrate or solvent can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[9]
-
Troubleshooting:
-
Optimize the reaction temperature to be high enough for good activity but low enough to minimize coke formation.
-
Consider catalyst regeneration procedures if applicable (e.g., calcination), though this may alter the catalyst structure.
-
-
-
Leaching of Active Metal: The active metal component of the catalyst may leach into the reaction medium, leading to a loss of activity.[5]
-
Troubleshooting:
-
Perform a hot filtration test (Maitlis test) to determine if the catalysis is truly heterogeneous.[5]
-
Stronger anchoring of the metal nanoparticles to the support can help prevent leaching.
-
-
Troubleshooting Guides
Guide 1: Low Yield of 1,2,3,4-Tetrahydroquinoline
This guide provides a step-by-step approach to troubleshoot low yields in your quinoline hydrogenation reaction.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Catalyst Deactivation and Recycling Issues
This workflow helps diagnose and address problems with catalyst stability and reusability.
Caption: Workflow for diagnosing catalyst deactivation.
Data Presentation
Table 1: Influence of Solvent on Quinoline Hydrogenation with Co@Al₂O₃ and Co@SiO₂ Catalysts
| Entry | Solvent | Co@Al₂O₃, Yield (%) | Co@SiO₂, Yield (%) |
| 1 | H₂O | >99 | - |
| 2 | MeOH | >99 | >99 |
| 3 | EtOH | - | Low |
| 4 | i-PrOH | - | Low |
| 5 | Pyridine | - | - |
| 6 | Et₂O | Low | Low |
| 7 | THF | Low | Low |
| 8 | Toluene | Low | Low |
Reaction conditions for Co@Al₂O₃: quinoline (0.25 mmol), solvent (2 mL), catalyst (30 mg), 80 °C, H₂ (50 bar), 16 h.[5] Reaction conditions for Co@SiO₂: quinoline (0.25 mmol), solvent (2 mL), catalyst (30 mg), 100 °C, H₂ (50 bar), 20 h.[5] Note: "-" indicates data not provided in the source.
Table 2: Optimization of Reaction Conditions for Cobalt-Catalyzed Hydrogenation of Quinoline in Water
| Entry | Co(OAc)₂·4H₂O (mol%) | Zn (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 5 | 50 | 30 | 70 | 6 | 100 |
| 2 | 2.5 | 25 | 30 | 70 | 15 | 100 |
| 3 | 1.25 | 12.5 | 30 | 70 | 15 | 65 |
| 4 | 2.5 | 25 | 10 | 70 | 15 | 43 |
Reaction conditions: quinoline (0.5 mmol), H₂O (1.5 mL).[1]
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation of Quinoline with a Cobalt-Based Catalyst in an Autoclave
This protocol is based on the methodologies described for cobalt-catalyzed quinoline hydrogenation.[1][5]
-
Catalyst Preparation (In-situ): For the granular cobalt catalyst, charge a 4 mL glass vial inside the autoclave with cobalt(II) acetate tetrahydrate (e.g., 2.5 mol%) and zinc powder (e.g., 25 mol%) without air protection.[10] For pre-synthesized supported catalysts like Co@SiO₂, weigh the required amount (e.g., 30 mg) and add it to the reaction vessel.[5]
-
Reaction Setup: To the vessel containing the catalyst, add the quinoline substrate (e.g., 0.5 mmol) and the desired solvent (e.g., 2 mL of methanol or water).[1][5]
-
Autoclave Sealing and Purging: Seal the autoclave. Purge the system with hydrogen gas three to five times to remove air.
-
Pressurization and Heating: Pressurize the autoclave to the desired hydrogen pressure (e.g., 30-50 bar).[1][5] Begin stirring and heat the reaction mixture to the target temperature (e.g., 70-100 °C).[1][5]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 6-20 hours).[1][5]
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the heterogeneous catalyst.
-
Analyze the crude product by gas chromatography (GC) or GC-mass spectrometry (GC-MS) using an internal standard (e.g., n-hexadecane or chlorobenzene) to determine the conversion and yield.[5]
-
For product isolation, the filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography.
-
Caption: Experimental workflow for quinoline hydrogenation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 9. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of Tetrahydroquinoline-5-Carboxylic Acid Enantiomers
This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of tetrahydroquinoline-5-carboxylic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of tetrahydroquinoline-5-carboxylic acid?
There are two main approaches for the resolution of chiral carboxylic acids:
-
Direct Chromatographic Resolution : This is the most common method, utilizing High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[1][2]
-
Indirect Resolution via Diastereomer Formation : This classical chemical method involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent).[3][4] This reaction creates a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or standard (achiral) chromatography.[3][4][5] The separated diastereomeric salts are then treated with a strong acid to regenerate the individual, enantiomerically pure carboxylic acids.[4]
Q2: Which type of Chiral Stationary Phase (CSP) is most suitable for tetrahydroquinoline-5-carboxylic acid?
Given the acidic nature of the target compound, the following CSPs are recommended as starting points for method development:
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) : These are the most versatile and widely used CSPs for a broad range of chiral compounds.[6] They can be used in normal-phase, reversed-phase, and polar organic modes. For acidic compounds, it is common to add an acidic modifier to the mobile phase to improve peak shape and selectivity.[1]
-
Anion-exchange CSPs (e.g., Quinine or Quinidine-based) : These columns are specifically designed for the separation of acidic compounds.[7] The separation mechanism is based on an ionic exchange between the negatively charged analyte and the positively charged chiral selector on the stationary phase.[7]
Q3: How does mobile phase composition affect the separation?
The mobile phase is a critical factor in achieving selectivity.[6]
-
In HPLC (Normal Phase) : A typical mobile phase consists of a non-polar solvent like hexane mixed with an alcohol modifier (e.g., isopropanol or ethanol).[1]
-
In HPLC (Reversed Phase) : Mobile phases are typically mixtures of water (with a buffer) and an organic modifier like acetonitrile or methanol.
-
In SFC : Supercritical CO2 is used as the main mobile phase, with a polar organic solvent (e.g., methanol) as a modifier.[8][9]
-
Additives : For acidic compounds like tetrahydroquinoline-5-carboxylic acid, adding a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial.[1][7] The acid suppresses the ionization of the carboxylic acid group, which reduces peak tailing and often improves chiral recognition on polysaccharide CSPs.[10]
Q4: What is the role of temperature in this chiral separation?
Temperature has a significant and often unpredictable effect on chiral separations.[6][10]
-
Improved Selectivity : Generally, lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[10]
-
Improved Efficiency : Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and shorter analysis times.[10]
-
Elution Order Reversal : In some cases, changing the temperature can even reverse the elution order of the enantiomers.[6]
Therefore, temperature should be carefully controlled and optimized as a key parameter in method development.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single, unresolved peak or only a small shoulder. What should I do first?
A: This indicates that the chosen conditions do not provide sufficient selectivity. The first step is to systematically optimize the mobile phase.
-
Adjust Modifier Percentage : Vary the percentage of the alcohol modifier (in Normal Phase or SFC) or the organic modifier (in Reversed Phase) in small increments (e.g., 2-5%).[10]
-
Change Modifier Type : If adjusting the percentage is ineffective, try a different alcohol modifier (e.g., switch from isopropanol to ethanol in Normal Phase). The change in the hydrogen-bonding characteristics can significantly impact selectivity.
-
Optimize Additive Concentration : Ensure an acidic additive (like TFA or formic acid) is present. Vary its concentration (e.g., from 0.05% to 0.2%).
Q: I've optimized the mobile phase, but resolution is still poor. What is the next step?
A: If mobile phase optimization is insufficient, the issue may be the Chiral Stationary Phase (CSP) or temperature.
-
Screen Different CSPs : Chiral separation is highly specific, and a CSP that works for one compound may not work for another.[6][11] It is essential to screen a set of different CSPs, including both cellulose and amylose-based columns, and potentially an anion-exchange column.
-
Optimize Temperature : Systematically evaluate the effect of column temperature. Test a range from low (e.g., 10°C) to high (e.g., 40°C) in 5-10°C increments. Lower temperatures often improve resolution, but this is not universal.[10]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing significantly. What are the common causes for an acidic compound?
A: Peak tailing for acidic analytes is often caused by unwanted secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Insufficient Acidic Additive : The most likely cause is the interaction of the ionized carboxylic acid with active sites (e.g., residual silanols) on the silica support. Increase the concentration of the acidic additive (e.g., TFA) to ensure the analyte remains in its protonated, neutral form.[10]
-
Column Overload : Injecting too much sample can saturate the stationary phase, leading to tailing. Try diluting your sample by a factor of 10 and re-injecting.[10]
-
Contamination : Strongly retained impurities from previous injections can bind to the head of the column, causing peak distortion. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.[12]
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing and typically points to column overload or a problem with the column bed itself.
-
Confirm Column Overload : As with tailing, the first step is to dilute the sample and see if the peak shape improves.
-
Check for Column Voids : A collapsed column bed or a void at the inlet can cause peak fronting. This can result from pressure shocks or operating outside the column's recommended pH or solvent compatibility range.[12] Reversing the column and flushing at a low flow rate may sometimes resolve minor blockages at the inlet frit, but a damaged column bed is often irreversible.[12]
Issue 3: High System Backpressure
Q: The backpressure in my system has suddenly increased. What should I check?
A: A sudden pressure increase usually indicates a blockage somewhere in the system.
-
Identify the Source : Systematically disconnect components to isolate the blockage. Start by disconnecting the column; if the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the tubing, injector, or guard column).
-
Check for Precipitated Sample : If the sample was dissolved in a solvent stronger than the mobile phase, it might precipitate upon injection, blocking the inlet frit.[12] Always ensure your sample solvent is compatible with the mobile phase.
-
Clean or Replace Frit/Guard Column : The most common cause of column-related high pressure is a blocked inlet frit.[12] Depending on the column design, you may be able to replace it. Using a guard column is highly recommended to protect the analytical column from particulates and strongly adsorbed contaminants.[12]
Quantitative Data Summary
The following table provides recommended starting conditions for screening the chiral separation of tetrahydroquinoline-5-carboxylic acid on polysaccharide-based CSPs.
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid) | HPLC (Reversed Phase) |
| CSP Type | Immobilized Amylose or Cellulose | Immobilized Amylose or Cellulose | Immobilized Amylose or Cellulose (reversed-phase compatible) |
| Mobile Phase | Hexane / Isopropanol (IPA) | CO₂ / Methanol (MeOH) | Acetonitrile (ACN) / Water |
| Starting Gradient/Isocratic | 80:20 (Hexane:IPA) | 85:15 (CO₂:MeOH) | 70:30 (ACN:Water) |
| Acidic Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) or TFA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 40 °C | 25 °C |
| Detection | UV (e.g., 254 nm or 280 nm) | UV (e.g., 254 nm or 280 nm) | UV (e.g., 254 nm or 280 nm) |
Experimental Protocols
Protocol 1: Generic CSP Screening for Method Development (HPLC/SFC)
-
Sample Preparation : Prepare a 1 mg/mL solution of racemic tetrahydroquinoline-5-carboxylic acid in a solvent compatible with the mobile phase (e.g., the mobile phase itself, or a 50:50 mixture of hexane/IPA for normal phase).
-
System Equilibration : Install the first chiral column (e.g., an immobilized amylose-based CSP) and equilibrate the system with the starting mobile phase (see table above) for at least 20 column volumes or until a stable baseline is achieved.
-
Injection : Inject a small volume (e.g., 5 µL) of the racemic sample.
-
Analysis : Run the isocratic method for 15-20 minutes to ensure all components elute.
-
Evaluation : Examine the chromatogram for any sign of separation (e.g., peak broadening, a shoulder, or two distinct peaks).
-
Iteration : If no separation is observed, change the mobile phase composition (e.g., adjust the modifier percentage). If still unsuccessful, switch to the next CSP in your screening set (e.g., a cellulose-based CSP) and repeat steps 2-5.
Protocol 2: Resolution via Diastereomeric Salt Formation
-
Salt Formation :
-
Dissolve 1 equivalent of racemic tetrahydroquinoline-5-carboxylic acid in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution while stirring.
-
Allow the mixture to stand. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility.
-
-
Fractional Crystallization :
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the solid material from a fresh portion of hot solvent to improve diastereomeric purity.
-
-
Regeneration of Enantiomer :
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 1M HCl) to a low pH (~pH 2). This will protonate the carboxylic acid and the chiral amine.
-
Extract the enantiomerically pure tetrahydroquinoline-5-carboxylic acid into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the pure enantiomer.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. selvita.com [selvita.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Quinoline and Isoquinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of quinoline and isoquinoline carboxylic acids, two isomeric heterocyclic scaffolds of significant interest in medicinal chemistry. While direct comparative studies on the parent carboxylic acids are limited, this document synthesizes available data on their derivatives to offer insights into their potential as therapeutic agents. We will delve into their anticancer, antibacterial, and antifungal properties, supported by experimental data and detailed protocols.
Comparative Bioactivity Overview
Quinoline and isoquinoline frameworks are privileged structures in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The position of the nitrogen atom in the bicyclic system—at position 1 in quinoline and position 2 in isoquinoline—profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and steric hindrance, leading to distinct interactions with biological targets and, consequently, different bioactivities.[1]
Anticancer Activity
Both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.[3][4]
A direct comparison of a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3), suggesting that for certain targets, the nitrogen placement in the isoquinoline ring may be more advantageous for binding and inhibition.[1]
Derivatives of quinoline-4-carboxylic acid have been shown to be potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[5] Furthermore, various quinoline carboxylic acid derivatives have shown remarkable growth inhibition against a range of cancer cell lines, including mammary (MCF7), cervical (HeLa), and colon (SW480, HCT116) cancer cells.[6] For instance, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have all demonstrated notable growth inhibition capacities against the MCF7 cell line.[6]
Table 1: Anticancer Activity of Quinoline and Isoquinoline Carboxylic Acid Derivatives (IC50 values)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline Carboxylic Acids | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not specified (82.9% growth reduction) | [2] |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7 (Breast), K562 (Leukemia) | Micromolar range | [7] | |
| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 µg/mL | [8] | |
| Isoquinoline Carboxylic Acids | Isoquinoline derivative | SKBR3 (Breast) | Superior to quinoline counterpart | [1] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Antibacterial Activity
Quinolone carboxylic acids are a well-established class of antibacterial agents, with many commercially successful drugs belonging to this family.[9] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][11][12][13] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and bacterial cell death.[10][11] The carboxylic acid group at the C-3 position is a crucial feature for this activity.
While isoquinoline derivatives are also known to possess antibacterial properties, there is less extensive research directly comparing their carboxylic acid derivatives to their quinoline counterparts in a systematic manner.[14]
Table 2: Antibacterial Activity of Quinoline and Isoquinoline Derivatives (MIC values)
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline Carboxylic Acids | Norfloxacin, Ofloxacin, Ciprofloxacin | Various Gram-negative and Gram-positive bacteria | Wide range of potent activity | [9] |
| Novel Quinoline-2-carboxylic acid derivatives | S. aureus | Strong inhibition | [15] | |
| Isoquinoline Alkaloids | (+)-Actinodaphnine, (+)-N-Me-actinodaphnine | Bacillus cereus, Micrococcus sp., Staphylococcus aureus | ≥50 | [14] |
| (+)-Actinodaphnine, Roemerine methine | Escherichia coli, Klebsiella pneumonia | 300 (weak) | [14] |
Note: The data for isoquinolines are for alkaloids, not simple carboxylic acids, and may not be directly comparable to quinolone carboxylic acids.
Antifungal Activity
Derivatives of both quinoline and isoquinoline have shown promise as antifungal agents.[14][16] Halogenated quinoline analogues, for example, have demonstrated potent activity against Candida albicans and Cryptococcus neoformans, including the ability to eradicate mature biofilms.[16] Some isoquinoline alkaloids have also exhibited significant antifungal activity against various Candida species and Cryptococcus neoformans.[14]
Table 3: Antifungal Activity of Quinoline and Isoquinoline Derivatives (MIC values)
| Compound Class | Derivative Example | Fungal Strain | MIC | Reference |
| Quinoline Derivatives | Halogenated quinoline analogues | Candida albicans | 100 nM | [16] |
| Halogenated quinoline analogues | Cryptococcus neoformans | 50-780 nM | [16] | |
| Isoquinoline Alkaloids | (+)-Actinodaphnine, O-Me-armepavine methine, etc. | Candida albicans, Cryptococcus neoformans | 62.5-1000 µg/mL | [14] |
Note: As with antibacterial data, the isoquinoline data is for alkaloids. Direct comparative data for the carboxylic acids is limited.
Signaling Pathways and Mechanisms of Action
Quinoline Carboxylic Acids
The bioactivity of quinoline carboxylic acids is often attributed to their interaction with specific cellular pathways and enzymes.
-
Anticancer Activity:
-
Apoptosis Induction: Quinoline derivatives can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.[4][8][17]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell proliferation, often by modulating cyclin-dependent kinases (CDKs).[3]
-
Enzyme Inhibition: As mentioned, derivatives of quinoline-4-carboxylic acid are known inhibitors of dihydroorotate dehydrogenase (DHODH).[5] Some derivatives also inhibit protein kinase CK2.[18]
-
Inhibition of IGF/IGFBP-3 Complex: Certain quinoline-carboxylic acids have been shown to inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins.[19]
-
-
Antibacterial Activity:
Isoquinoline Carboxylic Acids
The mechanisms of action for isoquinoline carboxylic acids are less defined in the literature compared to their quinoline counterparts. However, studies on isoquinoline alkaloids provide some clues.
-
Antiviral and Anti-inflammatory Activity: Isoquinoline alkaloids have been shown to interfere with signaling pathways such as NF-κB and MEK/ERK.[20]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the bioactivity of quinoline and isoquinoline carboxylic acids.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is similar to the antibacterial MIC determination but is adapted for fungal species.
Protocol:
-
Preparation of Inoculum: Prepare a standardized fungal spore or yeast suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with a suitable fungal growth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Conclusion
Both quinoline and isoquinoline carboxylic acid scaffolds serve as valuable starting points for the development of new therapeutic agents. The available data, primarily from studies on their derivatives, suggest that both classes of compounds exhibit a broad range of biological activities, including promising anticancer, antibacterial, and antifungal effects.
The position of the nitrogen atom is a critical determinant of bioactivity, and subtle structural modifications can lead to significant changes in potency and selectivity. While quinoline carboxylic acids, particularly the quinolones, are well-established as potent antibacterial agents targeting DNA gyrase and topoisomerase IV, the full therapeutic potential of isoquinoline carboxylic acids is still being explored.
Further head-to-head comparative studies of structurally analogous quinoline and isoquinoline carboxylic acids are warranted to provide a clearer understanding of their relative bioactivities and to guide the rational design of more effective and selective drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to undertake such comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajchem-a.com [ajchem-a.com]
- 16. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Quinoline-carboxylic acids are potent inhibitors that inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid using 2D NMR and Other Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory approval and ensures the safety and efficacy of therapeutic candidates. 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid, a heterocyclic compound with potential pharmacological significance, requires rigorous structural validation. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy alongside other key analytical techniques for the definitive structural elucidation of this molecule.
Spectroscopic Data Comparison
The structural validation of a molecule like this compound relies on a synergistic approach, integrating data from various spectroscopic methods. Below is a comparative summary of the expected data from 2D NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, based on analogous compounds.
Table 1: Comparison of Spectroscopic Data for Structural Validation
| Technique | Information Provided | Expected Data for this compound (based on analogs) | Alternative Techniques & Complementary Information |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity, proton-proton and proton-carbon correlations. | - COSY: Correlation between adjacent protons in the tetrahydroquinoline ring (e.g., H-2 with H-3, H-3 with H-4). - HSQC: Direct one-bond correlations between protons and their attached carbons (e.g., C-2 with H-2, C-3 with H-3, C-4 with H-4). - HMBC: Long-range (2-3 bond) correlations confirming the connectivity of the entire carbon skeleton and the position of the carboxylic acid group (e.g., correlations from H-4 to C-5 and C-4a, from H-6 to C-5 and C-8). | 1D NMR (¹H, ¹³C): Provides initial information on the number and types of protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - [M+H]⁺: Expected at m/z 178.0817 for C₁₀H₁₂NO₂⁺. - [M-H]⁻: Expected at m/z 176.0663 for C₁₀H₁₀NO₂⁻. - Characteristic fragments may include loss of CO₂ (44 Da) or parts of the tetrahydroquinoline ring. | High-Resolution Mass Spectrometry (HRMS): Provides exact mass for elemental composition determination. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹. - N-H stretch: Around 3300-3500 cm⁻¹. - C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹. - C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹. | Raman Spectroscopy: Complements IR for identifying non-polar functional groups. |
Table 2: Representative ¹H and ¹³C NMR Data for a Tetrahydroquinoline Scaffold
Note: The following data is hypothetical and based on known chemical shifts for similar structures. Actual values for this compound will vary depending on experimental conditions.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Expected) |
| 2 | ~3.3 (t) | ~47 | COSY: H-3; HSQC: C-2; HMBC: C-3, C-8a |
| 3 | ~1.9 (m) | ~28 | COSY: H-2, H-4; HSQC: C-3; HMBC: C-2, C-4, C-4a |
| 4 | ~2.7 (t) | ~23 | COSY: H-3; HSQC: C-4; HMBC: C-3, C-4a, C-5 |
| 5 | - | ~135 | HMBC: H-4, H-6 |
| 6 | ~7.5 (d) | ~128 | COSY: H-7; HSQC: C-6; HMBC: C-5, C-7, C-8 |
| 7 | ~7.0 (t) | ~125 | COSY: H-6, H-8; HSQC: C-7; HMBC: C-5, C-8a |
| 8 | ~7.2 (d) | ~120 | COSY: H-7; HSQC: C-8; HMBC: C-6, C-8a |
| 4a | - | ~129 | HMBC: H-3, H-4, H-8 |
| 8a | - | ~145 | HMBC: H-2, H-7, H-8 |
| COOH | ~12.0 (s) | ~170 | HMBC: H-6 |
| NH | ~4.0 (br s) | - | - |
Experimental Protocols
2D NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5 mL) and transferred to a 5 mm NMR tube. All NMR spectra would be acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment would be performed to obtain a high-resolution proton spectrum.
-
¹³C NMR: A proton-decoupled carbon spectrum would be acquired.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment would be run to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment would be performed to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment would be acquired with a long-range coupling delay optimized for 8 Hz to determine two- and three-bond correlations between protons and carbons.
High-Resolution Mass Spectrometry (HRMS)
The sample would be dissolved in a suitable solvent (e.g., methanol) and analyzed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Data would be acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of the solid sample would be analyzed using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Visualizing Structural Connectivity
The following diagrams illustrate the logical workflow for structural validation and the key 2D NMR correlations that would be expected for this compound.
Conclusion
The structural validation of this compound necessitates a multi-faceted analytical approach. While 1D NMR, MS, and IR provide foundational data, 2D NMR techniques are indispensable for the unequivocal assignment of the molecular structure. The combination of COSY, HSQC, and HMBC experiments allows for the complete and unambiguous mapping of the proton and carbon skeletons, confirming atom connectivity and the precise location of substituents. This guide, by presenting a detailed workflow and expected data based on analogous structures, offers a robust framework for researchers and drug development professionals to confidently validate the structure of this and other novel heterocyclic compounds.
comparison of different synthetic routes to tetrahydroquinolines
A Comparative Guide to the Synthetic Routes of Tetrahydroquinolines
Tetrahydroquinolines (THQs) are a vital class of N-heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and agrochemicals. Their significant biological activities, including anti-cancer, anti-viral, and anti-bacterial properties, have made the development of efficient and versatile synthetic routes a major focus in organic chemistry.[1][2] This guide provides a comparative overview of three prominent synthetic strategies for accessing the tetrahydroquinoline framework: Catalytic Hydrogenation of Quinolines, the Povarov Reaction, and Domino Reductive Amination.
Catalytic Hydrogenation of Quinolines
This is arguably the most direct and traditional method for synthesizing tetrahydroquinolines. The process involves the reduction of the pyridine ring of a pre-synthesized quinoline derivative. A variety of catalysts and hydrogen sources can be employed, making it a versatile approach. However, it is a two-step process, requiring the initial synthesis of the quinoline substrate.
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially when other reducible functional groups are present on the quinoline ring.[3] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and various ruthenium and cobalt complexes.[4][5] Hydrogen gas is the most common reductant, though transfer hydrogenation methods using donors like formic acid, benzyl alcohol, or isopropanol are also widely used to avoid handling high-pressure hydrogen gas.[6][7]
Caption: General workflow for the Catalytic Hydrogenation of quinolines.
Experimental Protocol: Palladium-Catalyzed Hydrogenation
The following protocol describes the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using a nitrogen-doped carbon-supported palladium catalyst (Pd/CN).[3]
-
Catalyst Preparation: A nitrogen-doped carbon support is prepared by pyrolyzing glucose and melamine with a eutectic salt mixture (KCl and ZnCl₂) as a porogen. Pd nanoparticles are then dispersed onto this support.
-
Hydrogenation Reaction: In a 50 mL autoclave, quinoline (0.5 mmol), the Pd/CN catalyst (20 mg), and a solvent (e.g., ethanol, 10 mL) are added.
-
The autoclave is sealed, purged with H₂ several times to remove air, and then pressurized to 20 bar with H₂.
-
The reaction mixture is stirred at 50 °C for a specified time (e.g., 5 hours).
-
After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The catalyst is separated by filtration, and the solvent is removed from the filtrate under reduced pressure.
-
The resulting product is analyzed and purified by standard methods (e.g., GC-MS, column chromatography).
Povarov Reaction
The Povarov reaction is a powerful multicomponent reaction that constructs the tetrahydroquinoline core in a single step from an aniline, an aldehyde, and an activated alkene.[8] It is classified as a formal aza-Diels-Alder or [4+2] cycloaddition reaction, typically catalyzed by Lewis or Brønsted acids.[9][10] The versatility of this reaction allows for the introduction of three points of diversity into the final product, making it highly valuable for creating libraries of substituted THQs.[9] The reaction can be performed as a one-pot, three-component process, which enhances its efficiency and atom economy.[1]
Caption: Logical flow of the one-pot, three-component Povarov reaction.
Experimental Protocol: Mechanochemical Povarov Reaction
This protocol describes a solvent-free, mechanochemical approach to the Povarov reaction.[10]
-
Reactant Preparation: In a zirconium oxide milling jar (14 mL) containing zirconium oxide balls (10 x 10 mm), the aromatic amine (1.0 mmol) and the α-ketoaldehyde or α-formylester (1.1 mmol) are added.
-
Imine Formation: The jar is sealed and vibrated in a ball mill (e.g., Retsch MM400) at 20 Hz for 30 minutes.
-
Cycloaddition: The mill is stopped, and the α,β-unsaturated dimethylhydrazone (1.2 mmol) is added to the mixture.
-
The jar is sealed again and milling is continued at 20 Hz for the specified reaction time (typically 1-2 hours).
-
Work-up: After the reaction is complete, the solid mixture is removed from the jar and purified directly by flash column chromatography on silica gel.
Domino Reductive Amination
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates.[2] The synthesis of tetrahydroquinolines via a domino reduction-reductive amination sequence is a prime example. This strategy often starts with a substituted nitroarene, which undergoes reduction of the nitro group to an aniline, followed by an intramolecular condensation with a ketone or aldehyde moiety in the side chain to form a cyclic imine, which is then further reduced to the final tetrahydroquinoline.[11][12] This approach offers high atom economy and can generate complex, fused-ring systems with excellent diastereoselectivity.[2]
Caption: Experimental workflow for a domino reduction-reductive amination.
Experimental Protocol: Diastereoselective Tandem Reaction
The following protocol is for the synthesis of methyl (±)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates.[11][12]
-
Starting Material: The synthesis begins with methyl (2-nitrophenyl)acetate, which is first alkylated with an appropriate allylic halide. The resulting product then undergoes ozonolysis to generate a side-chain carbonyl group.
-
Hydrogenation Setup: The ozonolysis product (1.0 mmol) is dissolved in methanol (10 mL) in a hydrogenation flask.
-
Reagent Addition: An excess of aqueous formaldehyde (3-4 equivalents) is added to the solution. Then, 10% Palladium on carbon (Pd/C, 50 mg) is added as the catalyst.
-
Reaction: The flask is attached to a hydrogenation apparatus, evacuated and filled with hydrogen gas (typically at 50 psi). The mixture is shaken at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to yield the final tetrahydroquinoline product with high diastereoselectivity.
Comparative Data
The following table summarizes typical quantitative data for the synthetic routes discussed, providing a basis for comparison.
| Synthetic Route | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Catalytic Hydrogenation | Quinoline, Pd/CN, H₂ (20 bar) | Ethanol | 50 | 5 h | 97 | [3] |
| Catalytic Hydrogenation | Quinolines, Ru(II)-complex, H₂ | Methanol | 80 | 12 h | >99 | [4] |
| Povarov Reaction | Aniline, Benzaldehyde, N-Vinyl-2-pyrrolidinone, InCl₃ | Acetonitrile | Room Temp. | 1.5 h | 95 | [9] |
| Povarov (Mechanochemical) | Aromatic Amine, α-Ketoaldehyde, Unsat. Hydrazone | Solvent-free | Room Temp. | 1.5-2.5 h | 55-86 | [10] |
| Domino Reductive Amination | 2-Nitroarylketone, H₂, 5% Pd/C | Ethyl Acetate | Room Temp. | 24 h | 93-98 | [2] |
| Domino Reductive Amination | Alkylated (2-nitrophenyl)acetate, H₂, 10% Pd/C | Methanol | Room Temp. | 24 h | 80 | [11] |
| Borrowing Hydrogen | 2-Aminobenzyl alcohol, Secondary alcohol, Mn(I) PN³ pincer | DME | 120 | 24 h | 50-98 | [13] |
Conclusion
Choosing a synthetic route to tetrahydroquinolines depends on factors such as the availability of starting materials, desired substitution patterns, and scalability.
-
Catalytic Hydrogenation is a reliable and high-yielding method when the corresponding quinoline is readily available. It is particularly useful for producing unsubstituted or simply substituted THQs.
-
The Povarov Reaction offers exceptional versatility and convergence, allowing for the rapid construction of complex and diverse tetrahydroquinolines from simple building blocks in a single step. Its multicomponent nature is a significant advantage for combinatorial chemistry and drug discovery.[1]
-
Domino Reductive Amination represents a highly efficient and elegant strategy. It minimizes waste and purification steps by combining multiple transformations into one pot, often proceeding with high stereoselectivity, which is crucial for the synthesis of chiral drug candidates.[2]
Each of these methods provides a powerful tool for the modern chemist. The ongoing development of new catalysts and reaction conditions continues to expand the scope and applicability of these routes, facilitating access to this important class of heterocyclic compounds.
References
- 1. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro Assay Validation for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of in vitro assays for the compound 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid. While specific experimental data for this molecule is not extensively available in published literature, this document outlines the common assays and validation parameters applied to the broader class of quinoline and tetrahydroquinoline derivatives. The provided data from analogous compounds serves as a benchmark for establishing robust and reliable in vitro evaluation protocols.
Overview of Potential Biological Activities and Relevant In Vitro Assays
Derivatives of quinoline and tetrahydroquinoline have demonstrated a wide range of biological activities. The selection of appropriate in vitro assays for this compound should be guided by its structural similarities to these compounds and the therapeutic area of interest. Key biological activities and the corresponding in vitro assays are summarized below.
| Biological Activity | Common In Vitro Assays | Key Parameters Measured |
| Antiproliferative | MTT Assay, SRB Assay, Cell Viability Assays | IC50 (Half-maximal inhibitory concentration), Cell Viability (%) |
| Anti-inflammatory | Nitric Oxide (NO) Scavenging Assay, LPS-induced Cytokine Production in Macrophages (e.g., RAW 264.7) | Inhibition of NO production (%), Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | EC50 (Half-maximal effective concentration), Radical Scavenging Activity (%) |
| Enzyme Inhibition | Specific enzyme activity assays (e.g., α-glucosidase, Dihydroorotate Dehydrogenase (DHODH)) | IC50, Ki (Inhibition constant) |
| Antibacterial | Minimum Inhibitory Concentration (MIC) Assay, Agar Diffusion Method | MIC (µg/mL), Zone of Inhibition (mm) |
Comparative Data for Tetrahydroquinoline and Quinoline Carboxylic Acid Derivatives
The following tables present experimental data for compounds structurally related to this compound. This data can be used to establish expected ranges of activity and to select appropriate positive controls for assay validation.
Table 1: Antiproliferative Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tetrahydroquinoline Derivative 2 | MCF-7 | Cell Proliferation | 50 | [1] |
| Tetrahydroquinoline Derivative 2 | MDA-MB-231 | Cell Proliferation | 25 | [1] |
| Tetrahydroquinolinone 20d | HCT-116 | MTT | Micromolar concentrations | [2] |
| Tetrahydroquinoline-isoxazole 3j | HepG2 | MTT | 5.20 | [3] |
Table 2: Antioxidant Activity of Tetrahydroquinoline Derivatives
| Compound | Assay | EC50 (µg/mL) | Reference |
| Novel THQ Derivatives | ABTS | < 10 | [4] |
| Ascorbic Acid (Control) | ABTS | 35 | [4] |
| Tetrahydroquinoline SH1 | DPPH | 9.94 | [5] |
Table 3: Anti-inflammatory Activity of Quinoline Carboxylic Acids
| Compound | Assay | Cell Line | IC50 | Reference |
| Quinoline-4-carboxylic acid | LPS-induced NO production | RAW 264.7 | Appreciable anti-inflammatory affinities | [6] |
| Quinoline-3-carboxylic acid | LPS-induced NO production | RAW 264.7 | Appreciable anti-inflammatory affinities | [6] |
Experimental Protocols and Validation Workflow
The validation of any in vitro assay is critical to ensure the reliability and reproducibility of the data. The International Council for Harmonisation (ICH) guidelines (Q2(R1) and Q2(R2)) provide a framework for analytical procedure validation.[7][8][9][10]
Caption: General workflow for in vitro assay validation.
This protocol is adapted from established methods for assessing the cytotoxicity of quinoline derivatives.[7][11]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT antiproliferative assay.
This protocol is based on methods used to evaluate the antioxidant potential of novel tetrahydroquinolines.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or control to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.
Caption: Workflow for the DPPH antioxidant assay.
Signaling Pathway Considerations
The antiproliferative and anti-inflammatory effects of quinoline derivatives are often mediated through the modulation of key signaling pathways. For instance, inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory action.
Caption: Postulated inhibition of the NF-κB signaling pathway.
By following these guidelines, researchers can develop and validate a robust suite of in vitro assays to thoroughly characterize the biological activity of this compound and contribute to the development of novel therapeutics.
References
- 1. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WO2006071609A2 - Glucocorticoid mimetics, methods of making them, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 9. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]
- 10. 5-Nitrofuraldehyde | CAS#:698-63-5 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of Tetrahydroquinoline Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of various tetrahydroquinoline analogs. It includes a summary of their biological activities, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Tetrahydroquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] These activities include potential anticancer, antimicrobial, and enzyme inhibitory effects. This guide delves into the SAR studies of these analogs, offering insights into how structural modifications influence their therapeutic potential.
Comparative Biological Activity of Tetrahydroquinoline Analogs
The biological efficacy of tetrahydroquinoline analogs is intrinsically linked to the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their anticancer and enzyme inhibitory activities.
Anticancer Activity
Tetrahydroquinoline derivatives have demonstrated notable cytotoxicity against a range of cancer cell lines. The tables below compare the half-maximal inhibitory concentrations (IC50) of various analogs, providing a clear view of their structure-activity relationships.
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives against Various Cancer Cell Lines
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 2-thioxo, 3-cyano, 4-(4-chlorophenyl), 8-(4-chlorobenzylidene) | HepG-2 (Liver) | 2.86 | [1] |
| MCF-7 (Breast) | 13.14 | [1] | ||
| A-549 (Lung) | 25.54 | [1] | ||
| 5b | 2-thioxo, 3-cyano, 4-(4-methoxyphenyl), 8-(4-methoxybenzylidene) | HepG-2 (Liver) | 5.21 | [1] |
| MCF-7 (Breast) | 10.98 | [1] | ||
| A-549 (Lung) | 28.45 | [1] | ||
| 10e | Morpholine and trifluoromethyl substitutions | A549 (Lung) | 0.033 | [2] |
| GM-3-18 | Chloro group at 4-position of phenyl ring | Colon Cancer Cell Lines | 0.9 - 10.7 | [3] |
| GM-3-121 | N/A | N/A | 1.72 (Anti-angiogenesis) | [3] |
Table 2: Cytotoxicity of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs
| Compound ID | Substitution | HuCCA-1 | A-549 | MOLT-3 | HepG2 | Reference |
| 4f | 3,4,5-Trimethoxy | >50 | >50 | >50 | 22.70 | [4] |
| 4k | 2-Hydroxy | 10.32 | 11.54 | 1.23 | >50 | [4] |
Enzyme Inhibitory Activity
Certain tetrahydroquinoline analogs have been identified as potent inhibitors of specific enzymes, such as the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[5]
Table 3: mTOR Inhibitory Activity of Tetrahydroquinoline Analogs
| Compound Series | Key Structural Features | Target | IC50 Range (µM) | Reference |
| Morpholine-Substituted THQs | Morpholine and trifluoromethyl moieties | mTOR | 0.033 - 1.25 (against A549 cells) | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. This section provides protocols for the synthesis of tetrahydroquinoline analogs and the key biological assays used to evaluate their activity.
Synthesis of Tetrahydroquinoline Derivatives
A general and efficient method for the synthesis of tetrahydroquinoline derivatives involves a one-pot four-component reaction.[6]
General Synthetic Protocol:
-
Reaction Setup: A mixture of an appropriate aromatic aldehyde, a cycloalkanone, malononitrile, and ammonium acetate is prepared in a suitable solvent.
-
Catalysis: An ionic liquid catalyst is often employed to facilitate the reaction.[1]
-
Reaction Conditions: The reaction is typically carried out under sonosynthetic conditions or reflux.[1][6]
-
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
-
Structural Confirmation: The structures of the synthesized compounds are confirmed by spectroscopic methods including FT-IR, NMR, and mass spectrometry.[1][6]
Note: Specific reaction conditions and starting materials will vary depending on the desired final compound.
In Vitro Anticancer Activity Assays
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded in a 96-well plate at an optimal density and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: Serial dilutions of the tetrahydroquinoline compounds are prepared in the culture medium and added to the wells. A vehicle control (medium with solvent) is also included.[4]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[4][8]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Sulforhodamine B (SRB) Assay:
The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and SRB solution (0.4% w/v in 1% acetic acid) is added to each well for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Enzyme Inhibition Assay
Guanine Nucleotide Exchange Factor (GEF) Assay for EPAC1:
This assay measures the ability of compounds to inhibit the exchange of GDP for GTP on the Epac1 protein, a key step in its activation.
-
Reaction Mixture: The assay is performed in a 96-well plate containing Rap1b-BODIPY-GDP, EPAC1 protein, and the test compound in a suitable buffer.[10]
-
Initiation of Exchange: The exchange reaction is initiated by the addition of cAMP.[10]
-
Fluorescence Monitoring: The reaction is monitored by measuring the fluorescence intensity using a plate reader with excitation and emission wavelengths set at 485 and 515 nm, respectively. A decrease in fluorescence indicates nucleotide exchange.[10]
-
Data Analysis: The rate of the exchange reaction is determined, and the inhibitory effect of the compound is calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the SAR of tetrahydroquinoline analogs. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for a typical SAR study.
Caption: PI3K/AKT/mTOR signaling pathway with mTOR inhibition.
References
- 1. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 6. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. A SUMO-interacting motif in the guanine nucleotide exchange factor EPAC1 is required for subcellular targeting and function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1,2,3,4-Tetrahydroquinoline Derivatives: A Guide to Biological Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Biological Activity and Selectivity of Tetrahydroquinoline Derivatives
Recent studies have highlighted the potential of 1,2,3,4-tetrahydroquinoline derivatives as modulators of various biological targets. The following table summarizes the cytotoxic activity of a series of substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines against several human cancer cell lines. This data offers insights into the selective anticancer activity of these compounds.
| Compound | Modification | HeLa (IC₅₀ µM) | PC3 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | SKBR-3 (IC₅₀ µM) |
| 4 | 2-phenylquinoline | >50 | >50 | >50 | >50 |
| 5 | 6-chloro-2-phenylquinoline | 21.32 | 49.31 | >50 | >50 |
| 10 | 6-methyl-2-phenylquinoline | 14.73 | 43.28 | >50 | >50 |
| 11 | 2-(3,4-methylenedioxyphenyl)quinoline | 41.15 | 34.34 | >50 | >50 |
| 12 | 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline | 43.52 | 31.37 | >50 | >50 |
| 13 | 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline | 8.30 | 38.14 | >50 | >50 |
| 14 | 6-methyl-2-(3,4-methylenedioxyphenyl)quinoline | 17.51 | 48.23 | >50 | >50 |
| 18 | 4-acetamido-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline | 13.15 | >50 | >50 | >50 |
| Doxorubicin | (Reference) | 0.47 | 1.13 | 0.98 | 0.89 |
In a separate line of investigation, tetrahydroquinoline derivatives have been identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy. The table below presents the half-maximal inhibitory concentrations (IC₅₀) for a series of these derivatives.
| Compound | Modification | LSD1 IC₅₀ (µM) |
| 18f | (Structure not detailed in source) | 0.54 |
| 18g | (Structure not detailed in source) | 0.76 |
| 18h | (Structure not detailed in source) | 1.23 |
| 18i | (Structure not detailed in source) | 1.59 |
| 18j | (Structure not detailed in source) | 2.17 |
Experimental Protocols
The following are summaries of the experimental methodologies used to obtain the data presented above.
In Vitro Cytotoxicity Assay
The anticancer activity of the 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HeLa, PC3, MCF-7, and SKBR-3) and non-tumor human dermis fibroblasts were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% amphotericin B at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with the test compounds at various concentrations (ranging from 0.1 to 50 µM) for 48 hours. Doxorubicin was used as a positive control.
-
MTT Assay: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours.
-
Data Analysis: The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
LSD1 Inhibition Assay
The inhibitory activity of the tetrahydroquinoline derivatives against LSD1 was determined using a commercially available LSD1 inhibitor screening assay kit.
-
Assay Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the enzymatic reaction of LSD1.
-
Procedure: The LSD1 enzyme, substrate, and test compounds were incubated in a 96-well plate.
-
Detection: A specific probe that reacts with H₂O₂ to produce a fluorescent signal was added, and the fluorescence was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and the potential biological context of these compounds, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis, biological evaluation, and selectivity profiling of novel tetrahydroquinoline derivatives.
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid in Human Plasma
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid against a conventional High-Performance Liquid Chromatography (HPLC) with UV detection method. The data presented herein is intended for researchers, scientists, and drug development professionals to demonstrate the suitability and superior performance of the new method for bioanalytical applications.
Introduction
This compound is a key metabolite in the development of several pharmaceutical compounds. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document outlines the validation of a novel UPLC-MS/MS method and compares its performance against a traditional HPLC-UV method, highlighting improvements in sensitivity, specificity, and throughput. The validation was conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4]
Methodology Comparison
A summary of the key methodological differences between the new UPLC-MS/MS method and the existing HPLC-UV method is presented below.
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method |
| Instrumentation | UPLC coupled to a Triple Quadrupole Mass Spectrometer | HPLC with a UV-Vis Detector |
| Chromatographic Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | Isocratic mixture of Phosphate Buffer and Acetonitrile |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Run Time | 3 minutes | 12 minutes |
| Detection | Multiple Reaction Monitoring (MRM) | UV Absorbance at 254 nm |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
Performance Data Comparison
The following tables summarize the comparative performance data obtained during the validation of both methods.
Table 1: Specificity and Selectivity
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method | Acceptance Criteria (ICH M10) |
| Interference from endogenous matrix components | No significant interference observed | Minor interferences observed near the analyte peak | Response of interfering peak should be ≤ 20% of LLOQ |
| Interference from commonly co-administered drugs | No interference | Potential for co-elution with similar UV-absorbing compounds | Response of interfering peak should be ≤ 20% of LLOQ |
Table 2: Linearity and Range
| Parameter | New UPLC-MS/MS Method | Existing HPLC-UV Method | Acceptance Criteria (ICH M10) |
| Linear Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ | 0.1 ng/mL | 10 ng/mL | Signal-to-noise ratio ≥ 5 |
| ULOQ | 1000 ng/mL | 5000 ng/mL | Within accuracy and precision limits |
Table 3: Accuracy and Precision
| QC Level | New UPLC-MS/MS Method (% Accuracy ± SD, % CV) | Existing HPLC-UV Method (% Accuracy ± SD, % CV) | Acceptance Criteria (ICH M10) |
| LLOQ | 98.5 ± 3.2, 3.3% | 95.2 ± 7.8, 8.2% | Within ± 20% (Accuracy), ≤ 20% (CV) |
| Low QC | 101.2 ± 2.5, 2.5% | 97.8 ± 6.5, 6.6% | Within ± 15% (Accuracy), ≤ 15% (CV) |
| Mid QC | 99.8 ± 1.9, 1.9% | 102.1 ± 5.9, 5.8% | Within ± 15% (Accuracy), ≤ 15% (CV) |
| High QC | 100.5 ± 1.5, 1.5% | 98.9 ± 4.7, 4.8% | Within ± 15% (Accuracy), ≤ 15% (CV) |
Table 4: Stability
| Stability Condition | New UPLC-MS/MS Method (% Recovery) | Existing HPLC-UV Method (% Recovery) | Acceptance Criteria (ICH M10) |
| Bench-top (24h, RT) | 98.2% | 96.5% | Within ± 15% of nominal concentration |
| Freeze-thaw (3 cycles) | 97.5% | 95.1% | Within ± 15% of nominal concentration |
| Long-term (-80°C, 30 days) | 98.9% | 97.2% | Within ± 15% of nominal concentration |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Sample Preparation (New UPLC-MS/MS Method)
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
-
UPLC System: Waters Acquity UPLC
-
Mass Spectrometer: Sciex Triple Quad 6500
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: Q1/Q3 (Specific mass transitions to be determined during method development)
-
Internal Standard: Q1/Q3 (Specific mass transitions to be determined during method development)
-
Protocol 3: Linearity Assessment
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards with concentrations ranging from 0.1 to 1000 ng/mL.
-
Prepare three replicates of each calibration standard.
-
Analyze the calibration standards using the validated UPLC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
Visualizations
Analytical Method Validation Workflow
Caption: Workflow for the validation of a new analytical method.
Hypothetical Signaling Pathway
References
A Comparative Guide to the Biological Evaluation of Novel Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of novel quinoline-4-carboxylic acid derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information is supported by experimental data from recent studies, with detailed methodologies for key assays and visualizations of relevant signaling pathways.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds in oncology research, demonstrating potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes that regulate cellular processes critical for cancer cell survival and proliferation, such as histone deacetylases (HDACs) and sirtuins (SIRT3).
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected novel quinoline-4-carboxylic acid derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition[1] |
| D28 | K562 (Leukemia) | 24.45 | HDAC3 Inhibition[2] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | Not specified |
| Compound 4c | MDA-MB-231 (Breast) | Potent | Not specified |
| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified |
| Kynurenic acid, quinoline-2-carboxylic acid, quinoline-4-carboxylic acid, quinoline-3-carboxylic acid, and 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 (Breast) | Remarkable growth inhibition | Not specified[3][4] |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant cytotoxicity | Not specified[3][4] |
Signaling Pathways in Anticancer Activity
HDAC Inhibition-Mediated Apoptosis:
Certain quinoline-4-carboxylic acid derivatives function as HDAC inhibitors. By inhibiting HDACs, these compounds increase the acetylation of histone and non-histone proteins, leading to changes in gene expression and the induction of apoptosis (programmed cell death) in cancer cells. The diagram below illustrates the key steps in this pathway. HDAC inhibitors can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6][7] They can upregulate pro-apoptotic proteins like Bim and Bmf and down-regulate anti-apoptotic proteins.[5] Furthermore, HDAC inhibition can lead to the acetylation and stabilization of the tumor suppressor protein p53, promoting cell cycle arrest and apoptosis.[5]
Caption: HDAC Inhibition Pathway leading to Apoptosis.
SIRT3 Inhibition in Cancer:
SIRT3, a mitochondrial deacetylase, plays a dual role in cancer. In some cancers, it acts as a tumor promoter by maintaining mitochondrial homeostasis and reducing reactive oxygen species (ROS), thereby preventing apoptosis and promoting cell proliferation.[4] Novel quinoline-4-carboxylic acid derivatives that selectively inhibit SIRT3 can disrupt these pro-survival functions, leading to increased ROS levels, cell cycle arrest, and differentiation in cancer cells.[1]
Caption: SIRT3 Inhibition Pathway in Cancer.
Antimicrobial Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Potency
The following table presents the antimicrobial activity of selected quinoline-4-carboxylic acid derivatives, with data presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |
| Compound 5a4 | 64 | Significant activity | - | Weak inhibition |
| Compound 5a7 | - | - | 128 | Weak inhibition |
| Compound 5b4 | Moderate activity (MRSA) | - | - | Weak inhibition |
Note: "-" indicates data not available in the cited sources.[8]
Anti-inflammatory Activity
Several quinoline-4-carboxylic acid derivatives have exhibited notable anti-inflammatory properties. Studies have shown that these compounds can exert appreciable anti-inflammatory effects, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Experimental Workflow for Biological Evaluation
The general workflow for the biological evaluation of novel quinoline-4-carboxylic acids is depicted below. This process typically starts with the synthesis of the compounds, followed by a series of in vitro assays to assess their biological activities.
Caption: General Experimental Workflow.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives and incubate for the desired period (e.g., 72 hours).[10]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate the plate at 37°C for 1.5 to 4 hours.[10][11]
-
Formazan Solubilization: After incubation, remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C.[10] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Agar Disk Diffusion Method for Antimicrobial Susceptibility
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum to create a bacterial lawn.[12]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the quinoline-4-carboxylic acid derivative onto the agar surface.[13]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.[13]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the quinoline-4-carboxylic acid derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[16]
References
- 1. Frontiers | The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance [frontiersin.org]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. SIRT3: Oncogene and Tumor Suppressor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
Comparative Docking Analysis of Tetrahydroquinoline-Based Inhibitors: A Guide for Drug Discovery Professionals
For researchers and scientists at the forefront of drug development, tetrahydroquinoline and its derivatives represent a promising scaffold for designing potent and selective inhibitors against a multitude of therapeutic targets. This guide provides a comparative overview of recent in silico docking studies, offering insights into the binding affinities and molecular interactions of novel tetrahydroquinoline-based compounds. Experimental data from various studies have been aggregated to facilitate a comprehensive comparison, supported by detailed methodologies to ensure reproducibility.
The therapeutic potential of tetrahydroquinoline derivatives spans a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][3] Their versatile structure allows for modifications that can significantly enhance their binding affinity and selectivity for specific biological targets. Molecular docking studies have become an indispensable tool in the rational design of these inhibitors, providing valuable predictions of their binding modes and energies.[4]
Comparative Analysis of Binding Affinities
The following table summarizes the docking scores and binding energies of various tetrahydroquinoline derivatives against several key protein targets, as reported in recent literature. This quantitative data allows for a direct comparison of the inhibitory potential of different compounds.
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Anticancer Agents | ||||
| Compound C14 | EGFR (PDB: 4LRM) | -10.1 | Not Specified | [5] |
| Compounds 3 & 7 | RET enzyme | -5.2, -5.6 | Not Specified | [1] |
| Compound GM-3-18 | KRas | Not Specified (IC50: 0.9-10.7 µM) | THR 74 (A) | [6] |
| Compound GM-3-121 | VEGF Receptor | Not Specified (IC50: 1.72 µM) | THR 74 (A) | [6] |
| Derivatives D1 & D4 | LSD1 | Higher than template (-7.5) | Not Specified | [7] |
| Compound 10e | mTOR | Favorable (unspecified score) | Not Specified | [8] |
| Compound 4m | VEGFR2 | -9.9 | Asp1052, Leu840, Asn923, Cys919 | |
| Thiazoloquinolinone (5e) | VEGFR-2 | -6.635 | Lys868 | [9] |
| Neuroprotective Agents | ||||
| Compound 5n | Acetylcholinesterase (AChE) | -10.461 | Not Specified | [10] |
| Compound 6aa | Butyrylcholinesterase (BChE) | Not Specified (IC50: 3.97 µM) | Not Specified | [10] |
| Thioxoquinoline (Vb3) | CDK5-p25 (PDB: 1UNG) | -85.9788 (MolDock Score) | Not Specified | [11] |
| Antiviral Agents | ||||
| Analogues 1d, 2c, 2d | HIV-1 RT (PDB: 1FK9) | -20.05, -19.01, -18.06 | Not Specified | |
| DNA Binding Agents | ||||
| THQ-3-Carbonitriles | B-DNA (PDB: 1BNA) | Not Specified | Not Specified | [12] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The methodologies employed in the cited studies, while varying in specific software and parameters, generally follow a standardized workflow. Below is a detailed, synthesized protocol for conducting molecular docking studies with tetrahydroquinoline-based inhibitors.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any non-essential protein chains are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the tetrahydroquinoline derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
These 2D structures are converted to 3D conformations.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH are assigned, and charges are calculated.
3. Grid Generation and Docking:
-
The binding site on the target protein is identified, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
A grid box is generated around the identified active site, defining the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock, Glide, or SYBYL. The ligands are treated as flexible, allowing for conformational changes upon binding.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Docking Results:
-
The resulting docked poses are analyzed to identify the most favorable binding mode, typically the one with the lowest binding energy or the highest docking score.
-
The molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed to understand the structural basis of binding.
Visualizing Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study, from initial structure preparation to the final analysis of results.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway Inhibition: The VEGFA-VEGFR2 Pathway
Several tetrahydroquinoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in the angiogenesis signaling pathway crucial for tumor growth.[13][9] The diagram below outlines the simplified signaling cascade and the point of inhibition by these compounds.
Caption: Inhibition of the VEGFA-VEGFR2 signaling pathway by tetrahydroquinoline-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. In Silico Studies in Drug Research Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revista.iq.unesp.br [revista.iq.unesp.br]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 9. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established best practices for the disposal of quinoline derivatives and non-halogenated heterocyclic carboxylic acids.
It is imperative to treat this compound as hazardous waste. Like many of its chemical relatives, this compound should not be discarded in regular trash receptacles or poured down the drain.[1][2] All materials that have come into contact with this substance must be collected and managed through an approved hazardous waste program.[1]
Personal Protective Equipment (PPE) Requirements
Before commencing any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize any risk of exposure.
| Protection Type | Specific Equipment | Relevant Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. | --- |
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal process is critical for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be designated as hazardous waste.[1][2]
-
Segregate Waste Streams: To prevent potentially dangerous chemical reactions, do not mix this waste with other incompatible chemical waste streams.[1] Specifically, keep it separate from strong oxidizing agents and strong acids.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated liquid hazardous waste container.[1]
-
The container must be leak-proof, sealable, and constructed of a material compatible with the solvent used in the solution.
-
Step 3: Labeling of Hazardous Waste Containers
Proper labeling is a critical step for ensuring safe handling and disposal.
-
Clearly label all waste containers as "Hazardous Waste ".
-
Write the full chemical name: "This compound ".
-
For liquid waste, list all components of the solution with their approximate percentages.
-
Contaminated debris should be labeled as "Hazardous Waste: this compound Contaminated Debris ".[2]
Step 4: Storage of Hazardous Waste
-
Store all collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[2]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the pickup and proper disposal of the waste.[2]
-
Provide them with a complete inventory of the waste you have collected.
-
The final disposal method will be determined by the licensed disposal company in accordance with national and local regulations, and may involve incineration at a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Guide to Handling 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for managing 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on the known hazards of its structural analogs, such as 1,2,3,4-Tetrahydroquinoxaline-5-carboxylic acid and other quinoline derivatives, is recommended. It is imperative to treat this compound as a hazardous chemical. Quinolines and their derivatives are known to be toxic and potentially harmful.[1][2][3] Therefore, this compound should never be disposed of down the drain or in regular solid waste.[1]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[1][4][5] Inspect gloves for degradation or punctures before use. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][4][6] |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | Required when handling the solid, powdered form to prevent inhalation of dust particles.[4][7][8] Necessary for handling solutions or when vapors may be generated.[4] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[1][4][8] An apron is recommended for larger quantities or when there is a significant risk of splashing.[4] |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[4][9][8] |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a standardized workflow is critical for minimizing risks during the handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. leelinework.com [leelinework.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
